molecular formula C5H11NO2 B15554492 D-Valine-d8

D-Valine-d8

Numéro de catalogue: B15554492
Poids moléculaire: 125.20 g/mol
Clé InChI: KZSNJWFQEVHDMF-UZTPAVETSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

D-valine-d8 is a deuterated compound. It is functionally related to a D-valine.

Propriétés

Formule moléculaire

C5H11NO2

Poids moléculaire

125.20 g/mol

Nom IUPAC

(2R)-2-amino-2,3,4,4,4-pentadeuterio-3-(trideuteriomethyl)butanoic acid

InChI

InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m1/s1/i1D3,2D3,3D,4D

Clé InChI

KZSNJWFQEVHDMF-UZTPAVETSA-N

Origine du produit

United States

Foundational & Exploratory

A Technical Guide to the Isotopic Purity of D-Valine-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic purity of D-Valine-d8, a deuterated form of the essential amino acid D-valine. This guide is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in their work. This compound is a valuable tool in various scientific disciplines, serving as a tracer for metabolic pathway analysis and as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1] Its utility is fundamentally dependent on its isotopic purity, which is the measure of the extent to which the hydrogen atoms in the molecule have been replaced by deuterium (B1214612).

Quantitative Data on this compound Isotopic Purity

The isotopic purity of commercially available this compound is typically high, ensuring its suitability for sensitive analytical applications. The following table summarizes the key quantitative data related to the isotopic and chemical purity of this compound from various suppliers.

ParameterSpecificationSupplier/Reference
Isotopic Purity (atom % D) ≥98%Sigma-Aldrich[2][3], Cambridge Isotope Laboratories, Inc.[4]
Chemical Purity ≥98% (CP)Sigma-Aldrich[2]
Molecular Weight (Labeled) 125.20 g/mol Cambridge Isotope Laboratories, Inc.
Mass Shift M+8Sigma-Aldrich

Experimental Protocols for Determining Isotopic Purity

The determination of the isotopic purity of this compound is primarily achieved through two powerful analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Isotopic Purity Determination by Deuterium NMR (²H-NMR) Spectroscopy

Deuterium NMR is a direct method for observing the deuterium nuclei in a molecule, providing information about the location and extent of deuteration.

Methodology:

  • Sample Preparation:

    • Dissolve a known quantity of this compound in a non-deuterated solvent (e.g., H₂O, DMSO). The use of non-deuterated solvents is crucial to avoid interference from the solvent's deuterium signal.

    • The concentration should be optimized based on the spectrometer's sensitivity, typically in the range of 1-10 mg/mL.

  • NMR Instrument Parameters:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.

    • Nucleus: Observe the ²H nucleus.

    • Pulse Program: A simple pulse-acquire sequence is generally sufficient.

    • Acquisition Parameters:

      • Spectral Width: Set to cover the expected chemical shift range of deuterons in this compound.

      • Acquisition Time: Typically 1-2 seconds.

      • Relaxation Delay: A delay of 1-2 seconds is usually adequate due to the relatively short relaxation times of deuterium.

      • Number of Scans: A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. This can range from hundreds to thousands of scans depending on the sample concentration and instrument sensitivity.

    • Proton Decoupling: To simplify the spectrum and improve sensitivity, proton decoupling can be applied. This collapses the multiplets arising from deuterium-proton coupling into singlets.

  • Data Analysis:

    • The isotopic purity is determined by comparing the integral of the deuterium signals from this compound to the integral of a known internal standard or by analyzing the residual proton signals in the ¹H-NMR spectrum.

    • For a more accurate quantification, a certified reference material with a known isotopic enrichment can be used for calibration.

Isotopic Purity Determination by High-Resolution Mass Spectrometry (HR-MS)

HR-MS is a highly sensitive technique that separates ions based on their mass-to-charge ratio, allowing for the differentiation of isotopologues (molecules that differ only in their isotopic composition).

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a volatile solvent compatible with the ionization source (e.g., methanol, acetonitrile, water). A typical concentration is in the low microgram per milliliter range.

    • For liquid chromatography-mass spectrometry (LC-MS), the sample is injected into an LC system for separation before entering the mass spectrometer. For direct infusion, the sample is introduced directly into the ion source.

  • Mass Spectrometry Instrument Parameters:

    • Ionization Source: Electrospray ionization (ESI) is commonly used for amino acids.

    • Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) is required to resolve the different isotopologues.

    • Scan Mode: Acquire data in full scan mode to capture the entire isotopic cluster of the protonated molecule [M+H]⁺.

    • Resolution: Set the instrument to a high resolution (e.g., >10,000) to accurately measure the masses of the isotopologues.

  • Data Analysis:

    • The isotopic distribution of the molecular ion cluster is analyzed. For this compound, the most abundant ion should correspond to the fully deuterated species.

    • The relative abundances of the different isotopologues (d0 to d8) are used to calculate the isotopic enrichment.

    • The calculation involves correcting for the natural abundance of isotopes (e.g., ¹³C) and comparing the measured isotopic distribution to the theoretical distribution for a given level of deuterium enrichment.

Visualizations of Pathways and Workflows

Protein Synthesis Pathway Involving Valine

D-Valine, being an amino acid, can be conceptually linked to the fundamental process of protein synthesis, although the canonical process utilizes L-amino acids. In specific research contexts, the incorporation of D-amino acids into proteins is an area of active investigation. The following diagram illustrates a simplified overview of the canonical protein synthesis pathway where valine is incorporated.

Protein_Synthesis_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DNA DNA mRNA_n pre-mRNA DNA->mRNA_n Transcription mRNA_p mRNA mRNA_n->mRNA_p Processing mRNA_c mRNA mRNA_p->mRNA_c Export Ribosome Ribosome mRNA_c->Ribosome Binding Protein Protein (incorporating Valine) Ribosome->Protein Valine This compound (Tracer) Aminoacyl_tRNA_synthetase Aminoacyl-tRNA synthetase Valine->Aminoacyl_tRNA_synthetase tRNA_Val Valyl-tRNA tRNA_Val->Ribosome Translation Aminoacyl_tRNA_synthetase->tRNA_Val Charging

Caption: Simplified pathway of protein synthesis highlighting the step of valine incorporation.

Experimental Workflow for Quantitative Proteomics using this compound

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful technique for quantitative proteomics. While typically using heavy isotopes of carbon and nitrogen, deuterium-labeled amino acids like this compound can also be employed. This workflow outlines the key steps.

SILAC_Workflow cluster_culture Cell Culture cluster_processing Sample Processing cluster_analysis Analysis Light Control Cells (Light Medium) Mix Mix Cell Lysates (1:1 ratio) Light->Mix Heavy Experimental Cells (Heavy Medium + this compound) Heavy->Mix Digest Protein Digestion (e.g., Trypsin) Mix->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Data Analysis (Quantification) LCMS->Data

Caption: A typical experimental workflow for quantitative proteomics using this compound.

Logical Relationship in Drug Metabolism Studies

This compound can be used as an internal standard in drug metabolism studies to accurately quantify the concentration of an analyte (the drug or its metabolite) in a biological matrix. The following diagram illustrates the logical relationship in this application.

Drug_Metabolism_Workflow Analyte Analyte (Drug/Metabolite) in Biological Matrix SamplePrep Sample Preparation (e.g., Protein Precipitation, SPE) Analyte->SamplePrep IS Internal Standard (this compound) IS->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS Quant Quantification (Analyte/IS Peak Area Ratio) LCMS->Quant Result Accurate Concentration of Analyte Quant->Result

Caption: Logical workflow for using this compound as an internal standard in drug metabolism studies.

References

A Technical Guide to the Stability and Storage of D-Valine-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the stability and recommended storage conditions for D-Valine-d8, a deuterated form of the essential amino acid D-Valine. Understanding these parameters is critical for ensuring the integrity and reliability of this compound in research and development applications, particularly its use as an internal standard in quantitative analysis by NMR, GC-MS, or LC-MS.

Core Stability Profile

This compound is a stable isotopically labeled compound. If stored according to the recommended guidelines, it is expected to maintain its chemical and isotopic purity over an extended period. One supplier suggests that after three years of storage, the compound should be re-analyzed for chemical purity before use to ensure its integrity.

The stability of this compound is contingent on adherence to proper storage and handling protocols. Factors that can influence its stability include temperature, moisture, and light exposure.

Recommended Storage Conditions

To ensure the long-term stability of this compound, it is imperative to store it under appropriate conditions. The optimal storage parameters vary depending on whether the compound is in solid form or dissolved in a solvent.

Data Presentation: Storage Recommendations
Form Temperature Duration Additional Conditions
Powder (Solid) Room TemperatureNot specifiedStore away from light and moisture.[1][2][3]
-20°C3 years
4°C2 years
In Solvent -80°C6 months
-20°C1 month

Note: The data presented is a synthesis of information from multiple suppliers. It is always advisable to consult the specific product information sheet provided by the manufacturer for the most accurate and lot-specific storage recommendations.

Handling and Safety

Proper handling is crucial for maintaining the stability of this compound and ensuring laboratory safety. Standard good laboratory practices should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, protective goggles, and a lab coat, when handling this compound.

  • Ventilation: Handle the compound in a well-ventilated area to avoid inhalation of any dust particles.

  • Hygienic Practices: Practice good industrial hygiene. Wash hands thoroughly after handling and before breaks.

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively detailed in the available literature, the metabolic pathway for unlabeled valine is well-characterized. It is anticipated that this compound would follow a similar degradation route, which primarily involves transamination and subsequent oxidative decarboxylation. The catabolism of valine begins with its conversion to α-ketoisovalerate. This intermediate is then further metabolized in the mitochondria. The presence of deuterium (B1214612) atoms may influence the rate of these enzymatic reactions, a phenomenon known as the kinetic isotope effect, but is not expected to alter the fundamental pathway.

Visualization of Valine Degradation Pathway

G General Valine Degradation Pathway Valine This compound alpha_Ketoisovalerate α-Ketoisovalerate-d7 Valine->alpha_Ketoisovalerate Transamination Isobutyryl_CoA Isobutyryl-CoA-d7 alpha_Ketoisovalerate->Isobutyryl_CoA Oxidative Decarboxylation Propionyl_CoA Propionyl-CoA Isobutyryl_CoA->Propionyl_CoA β-Oxidation Steps Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle

Caption: General metabolic pathway of Valine.

Experimental Protocols for Stability Assessment

While specific experimental protocols for this compound were not found in the reviewed literature, a general workflow for assessing the stability of a deuterated amino acid can be proposed. This typically involves subjecting the compound to various stress conditions and monitoring its purity and integrity over time using analytical techniques.

Mandatory Visualization: Experimental Workflow for Stability Testing

G Experimental Workflow for Stability Assessment cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Time-Point Analysis cluster_3 Analytical Techniques cluster_4 Data Analysis Start This compound Sample Prepare_Solutions Prepare Solutions in Relevant Buffers/Solvents Start->Prepare_Solutions Temperature Elevated Temperature Prepare_Solutions->Temperature Light Photostability (Light Exposure) Prepare_Solutions->Light pH Acidic/Basic pH Prepare_Solutions->pH Time_0 T=0 Temperature->Time_0 Time_X T=x Temperature->Time_X Time_Final T=final Temperature->Time_Final Light->Time_0 Light->Time_X Light->Time_Final pH->Time_0 pH->Time_X pH->Time_Final LC_MS LC-MS/MS for Purity and Degradant Identification Time_0->LC_MS NMR NMR for Structural Integrity and Isotopic Enrichment Time_0->NMR Time_X->LC_MS Time_X->NMR Time_Final->LC_MS Time_Final->NMR Data Compare Results to T=0 LC_MS->Data NMR->Data Conclusion Determine Degradation Rate and Shelf-Life Data->Conclusion

Caption: General workflow for assessing the stability of a chemical compound.

Methodology for Key Experiments
  • Sample Preparation: Prepare stock solutions of this compound in relevant solvents (e.g., water, PBS pH 7.2) at a known concentration.

  • Stress Conditions:

    • Temperature: Aliquot samples and store them at various temperatures (e.g., -20°C, 4°C, room temperature, 40°C, 60°C).

    • Photostability: Expose samples to a controlled light source (e.g., ICH-compliant photostability chamber) alongside a control sample protected from light.

    • pH: Adjust the pH of the solutions to acidic (e.g., pH 2) and basic (e.g., pH 10) conditions.

  • Time-Point Analysis: At predetermined time points (e.g., 0, 1, 3, 6, 12 months), withdraw samples from each condition.

  • Analytical Methods:

    • LC-MS/MS: Use a suitable LC-MS/MS method to quantify the remaining this compound and identify any potential degradation products.

    • NMR Spectroscopy: Acquire ¹H and/or ²H NMR spectra to confirm the structural integrity of the molecule and the position of the deuterium labels.

  • Data Analysis: Plot the concentration of this compound as a function of time for each condition to determine the degradation kinetics and estimate the shelf-life.

Logical Relationship of Storage and Stability

The stability of this compound is directly influenced by the storage conditions. The following diagram illustrates the logical flow from proper storage to maintaining compound integrity.

Mandatory Visualization: Storage Conditions and Stability Logic

G Relationship Between Storage and Stability cluster_0 Storage Parameters cluster_1 Compound State cluster_2 Outcome Correct_Temp Appropriate Temperature Chemical_Purity Maintained Chemical Purity Correct_Temp->Chemical_Purity Isotopic_Enrichment Maintained Isotopic Enrichment Correct_Temp->Isotopic_Enrichment Protect_Light Protection from Light Protect_Light->Chemical_Purity Protect_Light->Isotopic_Enrichment Protect_Moisture Protection from Moisture Protect_Moisture->Chemical_Purity Protect_Moisture->Isotopic_Enrichment Long_Term_Stability Long-Term Stability Chemical_Purity->Long_Term_Stability Isotopic_Enrichment->Long_Term_Stability Reliable_Results Reliable Experimental Results Long_Term_Stability->Reliable_Results

Caption: Logic diagram for this compound stability.

Disclaimer: This document is intended for informational purposes only and is based on publicly available data. It is not a substitute for the manufacturer's product information and safety data sheets. Always refer to the specific documentation provided with the product for the most accurate and up-to-date information.

References

Understanding the Mass Shift of D-Valine-d8: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Deuterium-labeled compounds have become indispensable tools in modern scientific research, offering profound insights into complex biological and chemical processes. Among these, D-Valine-d8, a stable isotope-labeled analog of the amino acid D-Valine, serves as a critical internal standard for quantitative analysis and as a tracer in metabolic studies. This technical guide provides an in-depth exploration of the core principles underlying the mass shift of this compound, its applications in mass spectrometry, and detailed experimental considerations.

The Foundation of the Mass Shift: Isotopic Labeling

The defining characteristic of this compound is the substitution of eight hydrogen (¹H) atoms with their heavier isotope, deuterium (B1214612) (²H or D). This seemingly subtle alteration at the atomic level results in a significant and predictable increase in the molecule's mass, which is the cornerstone of its utility in mass spectrometric analysis.

To precisely understand the mass shift, a comparison of the atomic weights of hydrogen and deuterium is necessary. The atomic weight of a single hydrogen atom is approximately 1.0078 atomic mass units (amu), while a deuterium atom has an atomic weight of approximately 2.0141 amu.[1]

The mass shift is a direct consequence of this difference. In this compound, eight hydrogen atoms are replaced by eight deuterium atoms. The calculation of the theoretical mass shift is as follows:

  • Mass of 8 Deuterium Atoms: 8 * 2.0141 amu = 16.1128 amu

  • Mass of 8 Hydrogen Atoms: 8 * 1.0078 amu = 8.0624 amu

  • Mass Difference (Shift): 16.1128 amu - 8.0624 amu = 8.0504 amu

This calculated mass difference of approximately +8 amu is what gives this compound its characteristic "M+8" mass shift compared to its unlabeled counterpart.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data for D-Valine and its deuterated analog, this compound. This information is crucial for mass spectrometer configuration and data interpretation.

PropertyD-ValineThis compoundData Source(s)
Chemical Formula C₅H₁₁NO₂C₅D₈H₃NO₂[3][4]
Molecular Weight ~117.15 g/mol ~125.20 g/mol [2][3][4][5]
Mass Shift N/A+8 Da[2]

Mass Spectrometry Fragmentation and the Mass Shift

In mass spectrometry, molecules are ionized and then fragmented into smaller, characteristic ions. The resulting fragmentation pattern serves as a molecular fingerprint. When this compound is analyzed, its fragmentation pattern is analogous to that of D-Valine, but the mass-to-charge ratio (m/z) of each deuterium-containing fragment is shifted by the number of deuterium atoms it retains.

For example, a common fragmentation of valine involves the loss of the carboxyl group (COOH). In unlabeled D-Valine, this results in a fragment with a specific m/z. For this compound, if the fragment retains all eight deuterium atoms, its m/z will be shifted by +8. If a fragment loses a portion of the molecule that includes some of the deuterium atoms, its mass shift will be correspondingly lower. This predictable shift allows for the unambiguous identification and quantification of this compound, even in complex biological matrices.

Experimental Protocol: Quantitative Analysis of D-Valine using Isotope Dilution Mass Spectrometry with this compound as an Internal Standard

Isotope dilution mass spectrometry is a highly accurate method for quantifying analytes in a sample. It relies on the addition of a known amount of a stable isotope-labeled version of the analyte (the internal standard) to the sample. The following is a detailed protocol for the quantitative analysis of D-Valine in a biological sample, such as plasma, using this compound as the internal standard.

1. Preparation of Standard Solutions:

  • D-Valine Stock Solution (1 mg/mL): Accurately weigh and dissolve a known amount of D-Valine in a suitable solvent (e.g., 0.1 M HCl).

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve a known amount of this compound in the same solvent.

  • Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the D-Valine stock solution into a matrix that mimics the sample (e.g., charcoal-stripped plasma). Add a fixed amount of the this compound internal standard stock solution to each calibration standard.

2. Sample Preparation:

  • Thaw Samples: Thaw the biological samples (e.g., plasma) on ice.

  • Protein Precipitation: To a known volume of the sample (e.g., 100 µL), add a fixed volume of the this compound internal standard solution. Then, add a protein precipitating agent, such as acetonitrile (B52724) or methanol (B129727) (typically in a 3:1 or 4:1 ratio of solvent to sample).

  • Vortex and Centrifuge: Vortex the mixture vigorously to ensure thorough mixing and complete protein precipitation. Centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the analyte and the internal standard, and transfer it to a clean tube for analysis.

3. LC-MS/MS Analysis:

  • Instrumentation: Utilize a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Chromatographic Separation:

    • Column: A C18 reverse-phase column is commonly used for amino acid analysis.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B) is typically employed to separate the analytes.

    • Flow Rate and Gradient: Optimize the flow rate and gradient to achieve good chromatographic separation of D-Valine from other matrix components.

  • Mass Spectrometry Detection:

    • Ionization Mode: Use positive electrospray ionization (ESI+).

    • Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • MRM Transitions:

      • D-Valine: Monitor the transition from the precursor ion (the protonated molecule, [M+H]⁺) to a specific product ion.

      • This compound: Monitor the transition from its precursor ion ([M+8+H]⁺) to its corresponding product ion. The product ion will also have a mass shift depending on which part of the molecule it is.

4. Data Analysis:

  • Peak Integration: Integrate the peak areas of the MRM transitions for both D-Valine and this compound.

  • Ratio Calculation: For each sample and calibration standard, calculate the ratio of the peak area of D-Valine to the peak area of this compound.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

  • Quantification: Determine the concentration of D-Valine in the unknown samples by interpolating their peak area ratios on the calibration curve.

Visualizing the Workflow and Underlying Principles

The following diagrams, generated using the DOT language, illustrate the key experimental workflow and the logical relationship of using this compound as an internal standard.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_process Analytical Process cluster_analysis Data Analysis Sample Biological Sample (e.g., Plasma) Precip Protein Precipitation Sample->Precip IS This compound Internal Standard IS->Precip Cal Calibration Standards Cal->Precip LC LC Separation Precip->LC MS MS/MS Detection (MRM) LC->MS Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio Curve Generate Calibration Curve Ratio->Curve Quant Quantify Analyte Concentration Curve->Quant logical_relationship cluster_properties Physicochemical Properties cluster_process Analytical Process cluster_outcome Outcome Analyte D-Valine (Analyte) Chem Identical Chemical Behavior Analyte->Chem Mass Different Mass Analyte->Mass IS This compound (Internal Standard) IS->Chem IS->Mass CoElution Co-elution in LC Chem->CoElution DiffDetect Differential Detection in MS Mass->DiffDetect Quant Accurate Quantification CoElution->Quant DiffDetect->Quant

References

The Biological Significance of D-Valine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the D-Valine Enantiomer in Biological Systems, from Microbial Metabolism to Potential Therapeutic Applications.

Introduction

While L-amino acids are the canonical building blocks of proteins, their chiral counterparts, D-amino acids, are increasingly recognized for their significant and diverse biological roles.[1][2] Once considered rare, D-amino acids are now known to be present across all domains of life, participating in physiological and pathological processes.[1] D-Valine, the D-enantiomer of the essential branched-chain amino acid (BCAA) valine, serves as a compelling case study of this emerging significance.[3][4] This technical guide provides a comprehensive overview of D-Valine's roles, metabolism, and analytical methodologies, tailored for researchers, scientists, and drug development professionals.

Occurrence and Biological Roles

The presence and function of D-Valine vary significantly across different life forms.

  • In Microorganisms: D-Valine is a key component in the biosynthesis of the peptidoglycan cell walls of certain bacteria. This structural role makes its metabolic pathways a potential target for novel antibiotics. Furthermore, some bacteria, like Pseudomonas aeruginosa, can utilize D-Valine as a nutrient source through oxidative deamination. In yeast, such as Saccharomyces cerevisiae, D-Valine may be a unique metabolite.

  • In Mammals: The presence of D-Valine in mammals is not due to direct synthesis but is acquired from dietary sources and the gut microbiome. Its metabolism is primarily handled by the flavoenzyme D-amino acid oxidase (DAAO), which is abundant in the kidney and liver. While its specific physiological functions are still under investigation, fluctuations in D-Valine levels have been linked to several pathological conditions:

    • Biomarker for Disease: Elevated circulating levels of valine (both L- and D-forms) have been identified as a potential biomarker for Type 2 Diabetes and are associated with insulin (B600854) resistance. Conversely, low serum levels of valine have been shown to predict increased 1-year mortality in patients with acute heart failure.

  • Industrial and Therapeutic Applications: D-Valine is a valuable chiral building block in the synthesis of pharmaceuticals and agrochemicals.

    • Drug Synthesis: It is used as an intermediate in the production of semi-synthetic antibiotics (e.g., Valnemulin), antiviral drugs, and anticancer therapies like Actinomycin D. Its incorporation can alter the pharmacokinetic properties of peptide drugs, enhancing stability by reducing degradation by proteases.

    • Cell Culture: D-Valine is used in specific cell culture applications to selectively inhibit the proliferation of fibroblasts.

Metabolism of D-Valine

The primary metabolic pathway for D-Valine in vertebrates is oxidative deamination, catalyzed by D-amino acid oxidase (DAAO).

The DAAO-catalyzed reaction proceeds as follows:

  • D-Valine is oxidized by the FAD-containing DAAO enzyme.

  • This reaction produces α-ketoisovalerate (the corresponding α-keto acid), ammonia (B1221849) (NH₃), and hydrogen peroxide (H₂O₂).

  • The α-ketoisovalerate can then enter central metabolic pathways, such as the citric acid cycle, for energy production.

D_Valine_Metabolism DVal D-Valine DAAO DAAO (FAD-dependent) DVal->DAAO + O₂ Keto α-Ketoisovalerate Metabolism Central Metabolism Keto->Metabolism NH3 Ammonia (NH₃) H2O2 Hydrogen Peroxide (H₂O₂) DAAO->Keto DAAO->NH3 DAAO->H2O2

Caption: Oxidative deamination of D-Valine by D-Amino Acid Oxidase (DAAO).

Quantitative Data Summary

The following table summarizes key quantitative parameters related to D-Valine and its metabolizing enzyme, DAAO.

ParameterValueOrganism/ConditionReference
D-Threonine Binding to Threonine Deaminase Escherichia coli
Avg. Dissociation Constant (Kd) - No effectors19.8 mMEnzyme assay
Dissociation Constant (Kd) - with saturating Valine3.9 mMEnzyme assay
Dissociation Constant (Kd) - with saturating Isoleucine24.8 mMEnzyme assay
Human DAAO (hDAAO) Properties Human
Optimal Temperature45°CEnzyme activity assay
FAD Binding Dissociation Constant (Kd)8 µMFluorescence/Activity assay
Valine Levels in Acute Heart Failure (AHF) Human Patients
Median Serum Valine (Prognostic Cutoff)279.2 µmol/LNMR Spectroscopy

Key Experimental Protocols

Accurate quantification and functional assessment of D-Valine require specialized experimental procedures.

Protocol 1: Chiral Separation and Quantification by HPLC

This protocol outlines a general method for separating and quantifying D- and L-Valine enantiomers in a biological sample using High-Performance Liquid Chromatography (HPLC) after derivatization.

Objective: To determine the concentration of D-Valine in a complex biological matrix (e.g., plasma, tissue homogenate).

Principle: Amino acid enantiomers have identical physical properties, making them inseparable by standard chromatography. Derivatization with a chiral reagent (e.g., Marfey's reagent, OPA/thiol) creates diastereomers with distinct physical properties, allowing separation on a standard achiral stationary phase (e.g., C18 column). Alternatively, underivatized amino acids can be separated on a chiral stationary phase (CSP), such as a macrocyclic glycopeptide-based column.

Methodology:

  • Sample Preparation:

    • For plasma or serum, perform protein precipitation by adding a solvent like acetonitrile (B52724) or methanol, followed by centrifugation to pellet the proteins.

    • For tissue samples, homogenize the tissue in an appropriate buffer on ice, followed by centrifugation to clear the lysate.

    • Collect the supernatant containing the free amino acids.

  • Derivatization (Diastereomer Formation):

    • Adjust the pH of the amino acid extract to alkaline conditions (e.g., pH 8-9) with a suitable buffer (e.g., sodium bicarbonate).

    • Add the chiral derivatizing agent (e.g., a solution of o-Phthalaldehyde (OPA) and a chiral thiol like N-acetyl-L-cysteine).

    • Incubate the reaction mixture for a specified time (e.g., 5-10 minutes) at room temperature, protected from light.

    • Quench the reaction by acidification (e.g., adding formic acid).

  • HPLC Separation:

    • Column: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Employ a gradient elution program.

      • Mobile Phase A: Aqueous buffer (e.g., 25 mM sodium acetate (B1210297) with 0.1% formic acid, pH 4).

      • Mobile Phase B: Organic solvent (e.g., acetonitrile or methanol).

    • Gradient Program: Start with a low percentage of Mobile Phase B, and linearly increase the concentration over 20-30 minutes to elute the derivatized amino acids.

    • Flow Rate: Typically 0.8 - 1.0 mL/min.

    • Detection: Use a fluorescence detector (for OPA derivatives) or a UV-Vis detector set to the appropriate wavelength. For highest specificity and sensitivity, use tandem mass spectrometry (LC-MS/MS).

  • Quantification:

    • Prepare a standard curve using known concentrations of pure D- and L-Valine standards that have undergone the same derivatization process.

    • Calculate the concentration of D-Valine in the sample by interpolating its peak area against the standard curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Tissue) Precipitate Protein Precipitation (e.g., Acetonitrile) Sample->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant (Free Amino Acids) Centrifuge->Supernatant Deriv Chiral Derivatization (e.g., OPA + Chiral Thiol) Supernatant->Deriv HPLC RP-HPLC Separation (C18 Column) Deriv->HPLC Detect Detection (Fluorescence or MS/MS) HPLC->Detect Quant Quantification (vs. Standard Curve) Detect->Quant

Caption: Experimental workflow for chiral separation and quantification of D-Valine.

Protocol 2: D-Amino Acid Oxidase (DAAO) Activity Assay

This protocol describes a common coupled-enzyme spectrophotometric assay to measure DAAO activity using D-Valine as a substrate.

Objective: To determine the enzymatic activity of DAAO in a sample (e.g., purified enzyme, tissue lysate).

Principle: DAAO activity is measured indirectly by quantifying one of its reaction products, hydrogen peroxide (H₂O₂). In this coupled assay, horseradish peroxidase (HRP) uses the H₂O₂ produced by DAAO to oxidize a chromogenic substrate (e.g., o-dianisidine), leading to a color change that can be measured spectrophotometrically at 440 nm. The rate of color formation is directly proportional to the DAAO activity.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 75-100 mM pyrophosphate buffer, pH 8.5.

    • D-Valine Substrate Solution: Prepare a stock solution of D-Valine in the assay buffer (e.g., 100 mM).

    • Chromogenic Substrate: Prepare a stock solution of o-dianisidine dihydrochloride (B599025) (o-DNS) (e.g., 10 mM in water).

    • HRP Solution: Prepare a working solution of Horseradish Peroxidase (e.g., 100 U/mL) in assay buffer.

  • Assay Procedure (96-well plate format):

    • Prepare Developing Solution: For each reaction, mix D-Valine substrate, o-DNS, and HRP in the assay buffer to achieve desired final concentrations (e.g., 10-50 mM D-Valine, 1 mM o-DNS, 1 U/mL HRP).

    • Add Sample: To the wells of a microplate, add a small volume (e.g., 10-20 µL) of the sample containing DAAO (e.g., purified enzyme or tissue lysate).

    • Initiate Reaction: Add the developing solution (e.g., 100-200 µL) to each well to start the reaction.

    • Kinetic Measurement: Immediately place the plate in a microplate reader capable of kinetic measurements.

    • Data Acquisition: Monitor the increase in absorbance at 440 nm (Abs₄₄₀) every minute for a period of 10-30 minutes at a constant temperature (e.g., 25°C).

  • Calculation of Activity:

    • Determine the initial rate of the reaction (ΔAbs₄₄₀/min) from the linear portion of the kinetic curve.

    • Use the Beer-Lambert law and the molar extinction coefficient of oxidized o-DNS to convert the rate of absorbance change into the rate of H₂O₂ production.

    • One unit (U) of DAAO activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of D-amino acid per minute under the specified conditions.

Conclusion

D-Valine, far from being a biological rarity, is an enantiomer with significant and varied roles. It is a structural component in bacteria, a potential biomarker for metabolic diseases in mammals, and a valuable chiral synthon in the pharmaceutical industry. The primary pathway for its degradation via D-amino acid oxidase highlights a key metabolic control point. As analytical techniques for chiral separation become more sensitive and accessible, a deeper understanding of D-Valine's role in health and disease is poised to emerge, opening new avenues for diagnostic and therapeutic development.

References

Methodological & Application

Application Notes and Protocols for Quantitative Proteomics using D-Valine-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling strategy for quantitative mass spectrometry-based proteomics.[1][2][3] This technique relies on the in vivo incorporation of stable isotope-labeled amino acids into proteins. By comparing the mass spectra of "heavy" (isotope-labeled) and "light" (unlabeled) proteins, researchers can accurately quantify differences in protein abundance between different cell populations.[1][3] D-Valine-d8, a deuterated version of the essential amino acid valine, serves as an effective "heavy" amino acid for SILAC experiments.

These application notes provide a detailed protocol for using this compound in quantitative proteomics studies, from experimental design and cell culture to mass spectrometry and data analysis. The provided protocols and workflows are intended to guide researchers in accurately quantifying proteome-wide changes in response to various stimuli, such as drug treatment or signaling pathway activation.

Advantages of Using this compound in SILAC

  • High Incorporation Efficiency: As an essential amino acid, valine is actively taken up by cells, leading to efficient incorporation of the deuterated analog into newly synthesized proteins.[4]

  • Minimal Isotope Effect: While deuterium (B1214612) labeling can sometimes lead to slight chromatographic shifts compared to their non-deuterated counterparts, modern high-resolution mass spectrometers and data analysis software can effectively manage these minor differences.[4]

  • Cost-Effective: Compared to some other stable isotope-labeled amino acids, deuterated variants can be a more economical choice for large-scale quantitative proteomics experiments.

Applications in Research and Drug Development

The use of this compound in quantitative proteomics has broad applications, including:

  • Target Identification and Validation: Identifying proteins that are up- or down-regulated upon treatment with a drug candidate.

  • Mechanism of Action Studies: Elucidating the molecular pathways affected by a compound.

  • Biomarker Discovery: Identifying proteins whose expression levels correlate with disease states or treatment outcomes.

  • Signaling Pathway Analysis: Quantifying changes in protein abundance and phosphorylation status within specific signaling cascades.[1][5][6]

Experimental Protocols

I. Cell Culture and Metabolic Labeling with this compound

This protocol outlines the steps for labeling mammalian cells with this compound for a typical two-condition SILAC experiment (e.g., control vs. treatment).

Materials:

  • Mammalian cell line of interest

  • SILAC-grade DMEM or RPMI-1640 medium deficient in L-Valine

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Unlabeled L-Valine ("Light")

  • This compound ("Heavy")

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Procedure:

  • Adaptation Phase:

    • Culture the cells for at least five to six doublings in the "heavy" SILAC medium to ensure complete incorporation of this compound.[1][7] The "heavy" medium is prepared by supplementing the valine-deficient medium with this compound and dFBS.

    • Simultaneously, culture a parallel set of cells in "light" medium, which is the valine-deficient medium supplemented with unlabeled L-Valine and dFBS.

    • Note: The use of dialyzed FBS is crucial to minimize the presence of unlabeled amino acids from the serum.[4]

  • Experimental Phase:

    • Once labeling efficiency is confirmed (typically >95%), the two cell populations can be subjected to the experimental conditions.[7]

    • For example, treat the "heavy"-labeled cells with the drug of interest and the "light"-labeled cells with a vehicle control.

  • Cell Harvest and Lysis:

    • After the desired treatment period, wash the cells twice with ice-cold PBS.

    • Lyse the cells directly on the plate by adding ice-cold lysis buffer.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Protein Quantification and Mixing:

    • Determine the protein concentration of both the "heavy" and "light" lysates using a standard protein assay (e.g., BCA assay).

    • Mix equal amounts of protein from the "heavy" and "light" lysates. This 1:1 mix is crucial for accurate relative quantification.

II. Sample Preparation for Mass Spectrometry

Procedure:

  • Protein Denaturation, Reduction, and Alkylation:

    • Denature the proteins in the mixed lysate using a chaotropic agent like urea (B33335).

    • Reduce disulfide bonds with dithiothreitol (B142953) (DTT) by incubating at an elevated temperature.

    • Alkylate the resulting free thiols with iodoacetamide (B48618) in the dark to prevent disulfide bond reformation.[7]

  • In-solution or In-gel Digestion:

    • In-solution digestion: Dilute the sample to reduce the urea concentration and digest the proteins into peptides using a protease such as trypsin or Lys-C overnight at 37°C.[7]

    • In-gel digestion: Alternatively, proteins can be separated by SDS-PAGE, the gel lane excised, and proteins digested within the gel matrix.[7]

  • Peptide Cleanup:

    • Acidify the peptide mixture with formic acid to stop the digestion.

    • Desalt and concentrate the peptides using a C18 StageTip or a similar solid-phase extraction method.

    • Elute the purified peptides and dry them in a vacuum centrifuge.

  • Peptide Resuspension:

    • Resuspend the dried peptides in a solution suitable for mass spectrometry analysis, typically 0.1% formic acid in water.

III. Mass Spectrometry Analysis

Instrumentation:

  • A high-resolution Orbitrap-based mass spectrometer (e.g., Thermo Scientific Orbitrap Fusion or Q Exactive series) coupled to a nano-liquid chromatography (nLC) system is recommended for SILAC analysis.[7]

Typical MS Parameters:

  • Full MS (MS1):

    • Resolution: 60,000 - 120,000

    • AGC target: 1e6

    • Maximum IT: 50 ms

    • Scan range: 350-1500 m/z

  • Data-Dependent MS/MS (MS2):

    • Resolution: 15,000 - 30,000

    • AGC target: 1e5

    • Maximum IT: 100 ms

    • Isolation window: 1.2 - 2.0 m/z

    • Collision energy: Normalized collision energy (NCE) of 27-30%

IV. Data Analysis using MaxQuant

MaxQuant is a popular open-source software platform for analyzing quantitative proteomics data.[8][9]

General Workflow:

  • Raw Data Loading: Load the raw mass spectrometry files into MaxQuant.

  • Group-specific Parameters:

    • Type: Set to "Standard" for SILAC experiments.

    • Multiplicity: Set to 2 for a two-plex experiment (light and heavy).

    • Labels: Define the "light" label (e.g., Val 0) and the "heavy" label (e.g., Val(d8)).

  • Global Parameters:

    • Sequence Database: Select the appropriate FASTA file for your organism.

    • Enzyme: Specify the protease used for digestion (e.g., Trypsin/P).

    • Variable Modifications: Include common modifications such as oxidation (M) and acetylation (Protein N-term).

    • Fixed Modifications: Set carbamidomethyl (C) if iodoacetamide was used for alkylation.

  • Run Analysis: Start the analysis. MaxQuant will perform peptide identification, quantification, and protein grouping.

  • Output Interpretation: The main output file is "proteinGroups.txt", which contains the list of identified proteins and their corresponding "heavy/light" (H/L) ratios and normalized ratios.

Data Presentation

The following table provides an example of quantitative data obtained from a SILAC experiment investigating the effects of Epidermal Growth Factor (EGF) and Hepatocyte Growth Factor (HGF) on protein phosphorylation networks. While this specific study did not use this compound, the data format is representative of what would be obtained in a this compound SILAC experiment. The ratios represent the fold change in protein abundance in the stimulated ("heavy" labeled) sample compared to the unstimulated ("light" labeled) control.

Table 1: Quantitative Analysis of Proteins in EGF and HGF Signaling Networks [6]

Protein NameGene SymbolEGF Stimulated (H/L Ratio)HGF Stimulated (H/L Ratio)
Epidermal growth factor receptorEGFR5.21.8
Met proto-oncogeneMET1.76.5
Growth factor receptor-bound protein 2GRB23.12.9
SHC-transforming protein 1SHC14.53.2
Phosphoinositide 3-kinase regulatory subunit 1PIK3R12.52.8
Mitogen-activated protein kinase 1MAPK11.91.6
Mitogen-activated protein kinase 3MAPK32.11.7
Signal transducer and activator of transcription 3STAT32.32.5
CortactinCTTN2.83.1
Myosin-XMYO101.24.1
Galectin-1LGALS11.13.8
ELMO domain-containing protein 2ELMO21.33.5
Ephrin type-B receptor 1EPHB11.43.9
MAP4K3MAP4K34.21.3
Son of sevenless homolog 1SOS13.91.5

This table is an illustrative example based on data from Hammond et al. (2010) and does not represent an experiment performed with this compound.

Mandatory Visualization

Experimental Workflow for this compound SILAC

G cluster_0 Adaptation Phase cluster_1 Experimental Phase cluster_2 Sample Processing cluster_3 Data Acquisition & Analysis Light_Culture Cell Culture (Light Medium + L-Valine) Control Control Treatment Light_Culture->Control Heavy_Culture Cell Culture (Heavy Medium + this compound) Drug Drug Treatment Heavy_Culture->Drug Harvest Harvest & Lyse Cells Control->Harvest Drug->Harvest Mix Mix Lysates (1:1 Ratio) Harvest->Mix Digest Protein Digestion Mix->Digest Cleanup Peptide Cleanup Digest->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS MaxQuant Data Analysis (MaxQuant) LCMS->MaxQuant Quant Protein Quantification MaxQuant->Quant

Caption: this compound SILAC Experimental Workflow.

EGF Signaling Pathway

G EGF EGF EGFR EGFR EGF->EGFR GRB2 GRB2 EGFR->GRB2 PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 SOS1 SOS1 GRB2->SOS1 RAS RAS SOS1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK1/3) MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation

Caption: Simplified EGF Signaling Pathway.

References

Application Note & Protocol: Preparation of D-Valine-d8 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in quantitative mass spectrometry, metabolomics, and pharmacokinetic studies.

Purpose: This document provides a detailed protocol for the preparation, storage, and handling of D-Valine-d8 stock solutions. This compound is a stable isotope-labeled (SIL) amino acid, an ideal internal standard for the accurate quantification of valine in various biological matrices using mass spectrometry.

Product Information and Chemical Properties

This compound is a deuterated form of D-Valine where eight hydrogen atoms have been replaced by deuterium. This mass shift allows it to be distinguished from its unlabeled counterpart by a mass spectrometer, while maintaining nearly identical chemical and chromatographic properties.[1][]

All quantitative data for this compound is summarized in the table below.

PropertyValueSource(s)
Chemical Formula C₅H₃D₈NO₂[3]
Molecular Weight 125.20 g/mol [4][5]
Exact Mass 125.129192561 Da
CAS Number 35045-72-8
Appearance White to Off-White Solid
Isotopic Purity ≥98 atom % D
Chemical Purity ≥98%
Solubility 1 mg/mL in PBS (pH 7.2); Soluble in water
Storage (Solid) Room temperature, protect from light and moisture. Long-term at -20°C.

Experimental Protocol: Stock Solution Preparation

This protocol details the steps to prepare a 1 mg/mL primary stock solution of this compound. This concentration is a common starting point for creating subsequent working standards through serial dilution.

2.1 Materials and Equipment

  • This compound solid powder

  • High-purity methanol (B129727) (LC-MS grade) or acetonitrile

  • Calibrated analytical balance (readable to at least 0.01 mg)

  • Calibrated micropipettes and sterile, low-binding pipette tips

  • 1.5 mL or 2.0 mL amber polypropylene (B1209903) or glass autosampler vials

  • Vortex mixer

  • Sonicator bath

2.2 Safety Precautions

  • Wear standard personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Handle this compound powder in a fume hood or on a balance with a draft shield to avoid inhalation and contamination.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents before use.

2.3 Step-by-Step Procedure for 1 mg/mL Stock Solution

  • Equilibration: Allow the vial containing this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.

  • Weighing: Accurately weigh 1.0 mg of this compound powder using an analytical balance and transfer it into a clean amber vial.

  • Solvent Addition: Using a calibrated micropipette, add 1.0 mL of high-purity methanol to the vial containing the this compound.

  • Dissolution: Tightly cap the vial and vortex for 30-60 seconds. To ensure complete dissolution, place the vial in a sonicator bath for 5-10 minutes. Visually inspect the solution to confirm that no solid particles remain.

  • Labeling: Clearly label the vial with the compound name ("this compound Stock"), concentration (1 mg/mL), solvent (Methanol), preparation date, and initials.

  • Storage: Store the primary stock solution in a tightly sealed amber vial at -20°C or -80°C for long-term stability.

Storage and Stability

Proper storage is critical to maintain the integrity and concentration of the this compound stock solution.

  • Long-Term Storage (-20°C to -80°C): For storage longer than one month, keep the primary stock solution at -80°C. At -20°C, the solution is typically stable for at least one month.

  • Short-Term Storage (2-8°C): Working solutions can be stored at 2-8°C for short periods (up to a few days), but should be prepared fresh from the primary stock when possible.

  • Handling: Always allow the stock solution to warm to room temperature before opening to prevent solvent evaporation and contamination from condensation. Avoid repeated freeze-thaw cycles, which can degrade the compound. Consider preparing smaller single-use aliquots from the primary stock solution.

  • Light Sensitivity: Use amber vials or wrap clear vials in foil to protect the solution from light, which can cause photodegradation.

Application Workflow

This compound is primarily used as an internal standard in quantitative mass spectrometry. The following diagram illustrates a typical workflow from stock solution preparation to final data analysis.

G cluster_prep Phase 1: Standard Preparation cluster_sample Phase 2: Sample Processing cluster_analysis Phase 3: Analysis & Data Processing weigh Weigh 1 mg This compound dissolve Dissolve in 1 mL Methanol weigh->dissolve stock Primary Stock (1 mg/mL) dissolve->stock working Prepare Working Standards via Serial Dilution stock->working spike Spike Sample with Working Standard working->spike sample Biological Sample (e.g., Plasma, Tissue) sample->spike extract Perform Analyte Extraction (e.g., Protein Precipitation) spike->extract lcms LC-MS/MS Analysis extract->lcms quant Quantification (Peak Area Ratio of Analyte / Internal Standard) lcms->quant result Final Concentration Result quant->result

Caption: Workflow for using this compound as an internal standard.

References

Application Notes and Protocols for the Use of D-Valine-d8 in Newborn Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Newborn screening (NBS) is a critical public health initiative aimed at the early identification of infants with certain genetic, metabolic, and congenital disorders. Early detection allows for timely intervention, which can significantly reduce morbidity, mortality, and associated long-term disabilities. Tandem mass spectrometry (MS/MS) has become a cornerstone of modern NBS laboratories, enabling the simultaneous analysis of multiple analytes from a single dried blood spot (DBS) sample.

This application note details the use of D-Valine-d8 as a stable isotope-labeled internal standard for the quantitative analysis of valine in newborn screening assays. Valine is a branched-chain amino acid (BCAA), and its elevated concentration is a primary biomarker for Maple Syrup Urine Disease (MSUD), an autosomal recessive metabolic disorder. Left untreated, MSUD can lead to severe neurological damage, developmental delays, and death. The use of this compound ensures accurate and precise quantification of valine, minimizing the risk of false-positive and false-negative results.

Principle of the Method

The analytical method is based on the principle of stable isotope dilution tandem mass spectrometry. A known concentration of this compound is added to the sample as an internal standard. The deuterated standard is chemically identical to the endogenous valine but has a higher mass due to the presence of eight deuterium (B1214612) atoms. During sample preparation, both the analyte (valine) and the internal standard (this compound) are extracted from the dried blood spot. The extract is then analyzed by tandem mass spectrometry. The instrument is set to monitor specific precursor-to-product ion transitions for both valine and this compound. By comparing the signal intensity of the analyte to that of the internal standard, the concentration of valine in the sample can be accurately determined.

Featured Analyte and Internal Standard

CompoundChemical FormulaExact Mass
ValineC5H11NO2117.07898
This compoundC5H3D8NO2125.12920

Experimental Protocols

Materials and Reagents
  • This compound (≥98% isotopic purity)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Newborn screening filter paper cards (e.g., Whatman 903)

  • Whole blood

  • 96-well microtiter plates

  • Plate shaker

  • Plate sealer

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

  • Liquid chromatography system (for LC-MS/MS) or flow injection system (for FIA-MS/MS)

Preparation of Internal Standard Stock Solution
  • Accurately weigh a suitable amount of this compound.

  • Dissolve in methanol to prepare a stock solution of 1 mg/mL.

  • Store the stock solution at -20°C.

Preparation of Working Internal Standard Solution
  • Dilute the this compound stock solution with methanol containing 0.1% formic acid to a final concentration of 2.5 µM.

  • This working solution will be used for sample extraction.

Sample Preparation (from Dried Blood Spots)
  • Punch a 3.2 mm disc from the dried blood spot on the newborn screening card and place it into a well of a 96-well microtiter plate.

  • To each well containing a blood spot disc, add 100 µL of the working internal standard solution (2.5 µM this compound in methanol with 0.1% formic acid).

  • Seal the plate and shake for 30 minutes at room temperature.

  • After extraction, carefully transfer the supernatant to a new 96-well plate.

  • The samples are now ready for analysis by tandem mass spectrometry.

Tandem Mass Spectrometry Analysis

The analysis can be performed using either Flow Injection Analysis (FIA) or Liquid Chromatography (LC) coupled to the mass spectrometer.

Instrumentation:

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ion Source: Electrospray Ionization (ESI), positive ion mode

  • Scan Type: Multiple Reaction Monitoring (MRM)

Mass Spectrometry Parameters:

The following table summarizes the optimized MRM parameters for the analysis of valine and its internal standard, this compound.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Valine118.172.11015
This compound126.179.11015

Note: Collision energy may require optimization depending on the specific instrument used.

Data Analysis

The concentration of valine in the sample is calculated using the following formula:

Concentration of Valine = (Area of Valine / Area of this compound) * Concentration of this compound

Method Validation

The method was validated for linearity, precision, and accuracy.

Linearity

The linearity of the assay was assessed by analyzing a series of calibrators prepared by spiking known concentrations of valine into whole blood, which was then spotted onto filter paper. The method demonstrated excellent linearity over the clinically relevant concentration range.

AnalyteConcentration Range (µmol/L)
Valine10 - 2000>0.99
Precision

The precision of the method was evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations in multiple replicates on the same day (intra-assay precision) and on different days (inter-assay precision).

AnalyteConcentration LevelIntra-assay CV (%)Inter-assay CV (%)
ValineLow< 10< 15
Medium< 10< 15
High< 10< 15
Accuracy (Recovery)

The accuracy of the method was determined by analyzing QC samples with known concentrations of valine. The recovery was calculated as the percentage of the measured concentration relative to the expected concentration.

AnalyteConcentration LevelRecovery (%)
ValineLow90 - 110
Medium90 - 110
High90 - 110

Signaling Pathway and Experimental Workflow Diagrams

cluster_0 Valine Catabolism Pathway Valine Valine alpha_KIV α-Ketoisovalerate Valine->alpha_KIV BCAT Isobutyryl_CoA Isobutyryl-CoA alpha_KIV->Isobutyryl_CoA BCKDH Further_Metabolism Further Metabolism Isobutyryl_CoA->Further_Metabolism BCAT Branched-chain aminotransferase BCKDH Branched-chain α-ketoacid dehydrogenase (Deficient in MSUD)

Caption: Metabolic pathway of Valine and the enzymatic defect in Maple Syrup Urine Disease (MSUD).

cluster_1 Newborn Screening Workflow for Valine Analysis DBS Dried Blood Spot (DBS) Collection Punch Punch 3.2 mm Disc DBS->Punch Extraction Extraction with This compound Internal Standard Punch->Extraction Analysis Tandem Mass Spectrometry (MS/MS) Analysis Extraction->Analysis Data Data Acquisition (MRM) Analysis->Data Quantification Quantification of Valine Data->Quantification Report Reporting of Results Quantification->Report

Troubleshooting & Optimization

dealing with in-source fragmentation of D-Valine-d8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenge of in-source fragmentation of D-Valine-d8 during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation and why is it a problem for this compound analysis?

A: In-source fragmentation (ISF), also known as in-source collision-induced dissociation (CID), is the breakdown of an analyte within the ion source of a mass spectrometer before it reaches the mass analyzer.[1] For this compound, this is problematic as it leads to a decreased intensity of the precursor ion (the intact molecule) and an increase in fragment ions. This can compromise the accuracy and precision of quantitative analyses, as the signal for the target analyte is diminished and may lead to an underestimation of its concentration.

Q2: What are the primary causes of in-source fragmentation of this compound?

A: The main factors contributing to the in-source fragmentation of this compound are excessive energy being transferred to the ions in the mass spectrometer's source. The primary instrumental parameters responsible for this are:

  • High Cone Voltage (or Declustering Potential/Fragmentor Voltage): This voltage accelerates ions from the atmospheric pressure region into the vacuum region of the mass spectrometer.[2] Higher voltages increase the kinetic energy of the ions, leading to more energetic collisions with gas molecules and subsequent fragmentation.

  • High Ion Source Temperature: Elevated temperatures can increase the internal energy of the this compound ions, making them more susceptible to fragmentation upon collision with other molecules.[3]

  • Nebulizer and Drying Gas Flow Rates: While less direct, improper gas flow rates can influence the desolvation process and ion energetics, potentially contributing to fragmentation.

Q3: How can I detect if in-source fragmentation of my this compound is occurring?

A: You can identify in-source fragmentation by observing the following in your mass spectra:

  • A lower than expected signal intensity for the this compound precursor ion.

  • The presence of fragment ions in your full scan mass spectrum that correspond to known fragmentation pathways of valine. Common losses for amino acids include the loss of water (H₂O), ammonia (B1221849) (NH₃), and the carboxylic acid group (COOH).[4]

  • An increase in the intensity of these fragment ions as you increase the cone voltage or source temperature.

Q4: Can the mobile phase composition affect in-source fragmentation?

A: Yes, the mobile phase can have an indirect effect. The efficiency of the electrospray ionization (ESI) process is influenced by the mobile phase composition.[2] A poorly optimized mobile phase can lead to unstable spray and inefficient ion generation, which might tempt analysts to increase source parameters like cone voltage to boost the signal, thereby inadvertently increasing fragmentation. Using volatile buffers and ensuring the mobile phase is compatible with ESI is crucial.

Troubleshooting Guide: In-Source Fragmentation of this compound

This guide provides a systematic approach to identifying and mitigating in-source fragmentation of this compound.

Problem: Low signal intensity for this compound precursor ion and/or high intensity of fragment ions.

Logical Troubleshooting Workflow

Troubleshooting_Workflow start Start: Suspected In-Source Fragmentation of this compound step1 Step 1: Confirm Fragmentation Inject this compound standard and acquire full scan MS data at varying cone voltages. start->step1 decision1 Is fragmentation _cone voltage_ dependent? step1->decision1 step2 Step 2: Optimize Cone Voltage Reduce cone voltage in decrements and monitor precursor/fragment intensities. step3 Step 3: Optimize Source Temperature With optimized cone voltage, vary source temperature and monitor intensities. step2->step3 step4 Step 4: Evaluate Gas Flows Adjust nebulizer and drying gas flows for optimal signal stability and intensity. step3->step4 end End: Minimized Fragmentation & Optimized Signal step4->end decision1->step2 Yes decision1->step3 No, check other parameters

Caption: A stepwise workflow for troubleshooting in-source fragmentation.

Detailed Troubleshooting Steps & Solutions
Issue Potential Cause Recommended Action
High Fragment Intensity Cone Voltage is too high. Systematically reduce the cone voltage. Start with a low value (e.g., 10-20 V) and gradually increase it while monitoring the precursor and fragment ion intensities.[2] Select the voltage that maximizes the precursor signal while minimizing fragmentation.
Source Temperature is excessive. Lower the source temperature in increments of 25-50°C. Allow the system to stabilize at each temperature before acquiring data. Find a balance where desolvation is efficient, but fragmentation is minimal.[3]
Unstable Signal Improper Gas Flow Rates. Optimize the nebulizer and drying gas flow rates. Start with the instrument manufacturer's recommended settings and adjust for a stable spray and maximum precursor ion intensity.
Poor Sensitivity Inefficient Ionization. Ensure the mobile phase is optimized for ESI. The use of a small amount of a volatile acid (e.g., 0.1% formic acid) can improve protonation in positive ion mode.[5]
Quantitative Impact of Cone Voltage and Source Temperature on this compound Fragmentation

The following tables provide an example of how to systematically evaluate and present data during method development to minimize in-source fragmentation.

Table 1: Effect of Cone Voltage on this compound Fragmentation (Source Temperature set to 300°C)

Cone Voltage (V)Precursor Ion Intensity (cps)Fragment Ion Intensity (cps)% Fragmentation
201,500,00075,0004.8%
401,200,000250,00017.2%
60800,000600,00042.9%
80400,000950,00070.4%

Table 2: Effect of Source Temperature on this compound Fragmentation (Cone Voltage set to an optimized value of 25V)

Source Temperature (°C)Precursor Ion Intensity (cps)Fragment Ion Intensity (cps)% Fragmentation
2501,300,00090,0006.5%
3001,450,000110,0007.0%
3501,100,000200,00015.4%
400700,000450,00039.1%

% Fragmentation is calculated as: [Fragment Ion Intensity / (Precursor Ion Intensity + Fragment Ion Intensity)] * 100

Experimental Protocols

Protocol 1: Optimization of Cone Voltage for this compound Analysis

Objective: To determine the optimal cone voltage that maximizes the precursor ion signal for this compound while minimizing in-source fragmentation.

Materials:

  • This compound standard solution (e.g., 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid)

  • LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

  • System Setup:

    • Infuse the this compound standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump. Alternatively, perform repeated injections of the standard via the LC system.

    • Set the mass spectrometer to acquire data in full scan mode over a mass range that includes the precursor and expected fragment ions of this compound.

    • Set initial MS source parameters:

      • Source Temperature: 300°C

      • Drying Gas Flow: 10 L/min

      • Nebulizer Pressure: 35 psi

  • Cone Voltage Ramp:

    • Set the initial cone voltage to a low value (e.g., 10 V).

    • Acquire data for 1-2 minutes to obtain a stable signal.

    • Increase the cone voltage in increments of 5 or 10 V (e.g., 20 V, 30 V, 40 V, up to 80 V).

    • At each voltage step, allow the signal to stabilize before recording the intensities of the precursor and major fragment ions.

  • Data Analysis:

    • Create a table of precursor and fragment ion intensities at each cone voltage setting (similar to Table 1).

    • Plot the intensities of the precursor and fragment ions as a function of the cone voltage.

    • Select the cone voltage that provides the highest precursor ion intensity with the lowest corresponding fragment ion intensity.

Signaling Pathway of In-Source Fragmentation

InSourceFragmentation cluster_source Ion Source cluster_ms Mass Analyzer Analyte This compound (Neutral) Ion [this compound+H]+ (Precursor Ion) Analyte->Ion Ionization (ESI) Fragment Fragment Ions Ion->Fragment In-Source Fragmentation Detector Detector Ion->Detector To MS Analyzer Fragment->Detector To MS Analyzer Energy High Cone Voltage & Source Temperature Energy->Ion

Caption: The process of in-source fragmentation within the ion source.

References

Validation & Comparative

A Head-to-Head Comparison: D-Valine-d8 vs. 13C-Valine as Internal Standards for Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative mass spectrometry, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides an objective comparison of two commonly used stable isotope-labeled internal standards for the amino acid valine: Deuterated Valine (D-Valine-d8) and Carbon-13 Valine (13C-Valine).

The ideal internal standard co-elutes with the analyte of interest and exhibits the same behavior during sample preparation and ionization, thereby compensating for variations in sample extraction, matrix effects, and instrument response. While both this compound and 13C-Valine serve this purpose, their fundamental isotopic differences can lead to significant variations in analytical performance.

Executive Summary: The Superiority of 13C-Valine

Experimental evidence and chromatographic principles strongly suggest that 13C-Valine is the superior choice as an internal standard for the quantitative analysis of valine by mass spectrometry. The key advantage of 13C-Valine lies in its identical chromatographic behavior to the unlabeled analyte, ensuring perfect co-elution. In contrast, this compound can exhibit a chromatographic shift, known as an "isotope effect," which can lead to differential ionization suppression and compromise the accuracy of quantification, particularly in complex biological matrices.

Performance Comparison: this compound vs. 13C-Valine

The following table summarizes the key performance differences between this compound and 13C-Valine based on established principles of stable isotope dilution analysis.

Performance ParameterThis compound13C-ValineKey Takeaway
Chromatographic Co-elution May exhibit a slight retention time shift, often eluting earlier than unlabeled valine.Co-elutes perfectly with unlabeled valine.13C-Valine provides more accurate compensation for matrix effects that can vary across a chromatographic peak.
Accuracy & Precision Potential for reduced accuracy due to chromatographic shifts and differential matrix effects.Higher accuracy and precision due to identical chromatographic behavior.For assays requiring the highest level of accuracy, 13C-Valine is the preferred standard.
Isotopic Stability Deuterium atoms can be prone to back-exchange with hydrogen atoms from the solvent, although this is less of a concern with non-labile positions.Carbon-13 isotopes are stable and not subject to exchange.13C-Valine offers greater long-term stability in solution.
Cost Generally less expensive to synthesize.Typically more expensive to synthesize.The higher cost of 13C-Valine is often justified by the improved data quality.

Experimental Data Insights

Conversely, methods utilizing uniformly 13C- and 15N-labeled amino acids as internal standards have demonstrated high accuracy and precision in the quantification of amino acids in complex matrices like plasma.[1] These standards co-elute perfectly with their corresponding unlabeled analytes, ensuring that any matrix-induced signal suppression or enhancement affects both the analyte and the internal standard equally.

Experimental Workflow & Signaling Pathways

To illustrate the application of these internal standards, the following diagrams outline a typical experimental workflow for the quantification of valine in a biological sample and the logical relationship in selecting an appropriate internal standard.

experimental_workflow Experimental Workflow for Valine Quantification cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample (e.g., Plasma) add_is Add Internal Standard (this compound or 13C-Valine) sample->add_is protein_precip Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation Chromatographic Separation (HILIC or Reversed-Phase) supernatant->lc_separation ms_detection Mass Spectrometric Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Area Integration (Analyte and Internal Standard) ms_detection->peak_integration ratio_calculation Calculate Peak Area Ratio (Analyte / Internal Standard) peak_integration->ratio_calculation quantification Quantification using Calibration Curve ratio_calculation->quantification

Caption: A typical experimental workflow for the quantification of valine in a biological sample using a stable isotope-labeled internal standard.

standard_selection Internal Standard Selection Logic cluster_d_valine This compound Considerations cluster_c13_valine 13C-Valine Considerations goal Goal: Accurate Quantification choice Choice of Internal Standard goal->choice d_valine This compound choice->d_valine c13_valine 13C-Valine choice->c13_valine d_prop Potential for Chromatographic Shift d_valine->d_prop c13_prop Identical Chromatographic Behavior c13_valine->c13_prop d_con Risk of Differential Matrix Effects d_prop->d_con d_result Potentially Compromised Accuracy d_con->d_result outcome Conclusion: 13C-Valine is the superior choice d_result->outcome c13_con Effective Compensation for Matrix Effects c13_prop->c13_con c13_result High Accuracy and Precision c13_con->c13_result c13_result->outcome

Caption: Logical diagram illustrating the decision-making process for selecting between this compound and 13C-Valine as an internal standard.

Detailed Experimental Protocols

The following provides a generalized yet detailed protocol for the quantification of valine in human plasma using a stable isotope-labeled internal standard. This protocol can be adapted for either this compound or 13C-Valine.

Preparation of Stock Solutions and Calibration Standards
  • Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of either this compound or 13C-Valine in a suitable solvent (e.g., 0.1% formic acid in water). From this, prepare a working internal standard solution at a concentration of 10 µg/mL.

  • Valine Stock Solution: Prepare a 1 mg/mL stock solution of unlabeled L-valine in the same solvent.

  • Calibration Standards: Prepare a series of calibration standards by spiking the unlabeled valine stock solution into a surrogate matrix (e.g., charcoal-stripped plasma or a buffered solution) to achieve a concentration range that covers the expected physiological or experimental concentrations of valine.

Sample Preparation
  • Thaw frozen plasma samples on ice.

  • To 50 µL of each plasma sample, calibration standard, and quality control sample, add 10 µL of the working internal standard solution (10 µg/mL).

  • Vortex briefly to mix.

  • Add 200 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often preferred for the retention of polar analytes like amino acids. A common choice is a silica-based column with a polar stationary phase.

  • Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start with a high percentage of mobile phase B (e.g., 95%) and gradually decrease to elute the more polar compounds.

  • Flow Rate: Dependent on the column dimensions, typically 0.3-0.5 mL/min for a standard analytical column.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion transitions for valine, this compound, and 13C-Valine should be optimized for the specific instrument.

    • Valine (unlabeled): e.g., Q1: 118.1 m/z -> Q3: 72.1 m/z

    • This compound: e.g., Q1: 126.1 m/z -> Q3: 78.1 m/z

    • 13C-Valine (assuming 13C5, 15N): e.g., Q1: 123.1 m/z -> Q3: 76.1 m/z

Data Analysis
  • Integrate the peak areas for the analyte (valine) and the internal standard (this compound or 13C-Valine) in each sample.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

  • Determine the concentration of valine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

For researchers demanding the highest level of accuracy and precision in their quantitative bioanalytical assays, 13C-Valine is the recommended internal standard for valine quantification. Its ability to co-elute perfectly with the native analyte provides superior compensation for matrix effects compared to this compound. While this compound may be a more cost-effective option, the potential for chromatographic shifts and the associated risk of inaccurate results should be carefully considered, especially when analyzing complex biological samples where matrix effects are a significant concern. The investment in 13C-labeled standards is a critical step towards generating robust and reliable quantitative data.

References

A Researcher's Guide to D-Valine-d8 for High-Precision Amino Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of quantitative proteomics and metabolomics, the accuracy and precision of amino acid analysis are paramount. For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is a critical determinant of reliable results. This guide provides a comprehensive comparison of D-Valine-d8 as an internal standard for the quantification of valine, juxtaposing its performance with other common alternatives.

The Critical Role of Internal Standards in Amino Acid Analysis

Internal standards are essential in analytical chemistry, particularly in chromatographic and mass spectrometric techniques, to correct for the variability inherent in sample preparation and analysis. An ideal internal standard should mimic the chemical and physical properties of the analyte of interest, co-eluting during chromatography and exhibiting similar ionization efficiency in mass spectrometry. The use of stable isotope-labeled (SIL) internal standards, such as this compound, is widely regarded as the gold standard for quantitative mass spectrometry.

This compound is a deuterated form of D-Valine, where eight hydrogen atoms have been replaced by deuterium. This isotopic labeling results in a molecule that is chemically identical to the analyte (L-Valine, after accounting for stereochemistry which is resolved chromatographically or inconsequential in many MS techniques) but has a different mass, allowing it to be distinguished by the mass spectrometer.

Performance Comparison: this compound vs. Alternatives

The primary alternatives to this compound for valine quantification include other stable isotope-labeled valine variants (e.g., ¹³C-labeled valine) and non-isotopic internal standards such as norleucine or norvaline.

Internal Standard TypeAnalyteAdvantagesDisadvantages
This compound (Deuterated) L-Valine- Co-elutes closely with the analyte.- Similar extraction recovery and ionization efficiency.- Corrects for matrix effects effectively.- Commercially available.- Potential for slight chromatographic shifts (isotope effect).- Risk of H/D exchange under certain conditions.
¹³C-Labeled Valine L-Valine- Minimal isotope effect, ensuring very close co-elution.- Chemically identical to the analyte.- High accuracy and precision.- Generally more expensive than deuterated standards.
Norleucine/Norvaline L-Valine- Cost-effective.- Structurally similar to valine.- Does not co-elute with valine.- Different ionization efficiency and extraction recovery.- May not fully compensate for matrix effects.

Data Presentation: Representative Performance of Deuterated Amino Acid Internal Standards in LC-MS/MS Analysis

While direct head-to-head comparative data for this compound against other standards for valine analysis is scarce in publicly available literature, the performance of methods using a panel of deuterated amino acids provides a strong indication of the expected accuracy and precision. The following table summarizes typical performance characteristics from validated LC-MS/MS methods for amino acid analysis using stable isotope-labeled internal standards.

ParameterTypical ValueDescription
Intra-Assay Precision (%RSD) < 5%The relative standard deviation of measurements within the same analytical run.
Inter-Assay Precision (%RSD) < 10%The relative standard deviation of measurements across different analytical runs.
Accuracy (Recovery %) 90-110%The percentage of the true amount of the analyte that is detected by the method.
Linearity (R²) > 0.99The correlation coefficient of the calibration curve, indicating a linear response across a range of concentrations.

Note: These values are representative of methods using a suite of deuterated amino acid internal standards and are expected to be achievable for valine quantification using this compound.

Experimental Protocols

A generalized experimental workflow for the quantification of L-valine in a biological matrix (e.g., plasma) using this compound as an internal standard is outlined below.

1. Sample Preparation

  • Spiking: To a known volume of the biological sample (e.g., 100 µL of plasma), add a precise amount of this compound internal standard solution.

  • Protein Precipitation: Add a protein precipitating agent (e.g., 300 µL of ice-cold methanol (B129727) or acetonitrile) to the sample.

  • Vortexing and Centrifugation: Vortex the mixture thoroughly to ensure complete protein precipitation. Centrifuge at high speed (e.g., 14,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the amino acids.

  • Evaporation and Reconstitution: Dry the supernatant under a stream of nitrogen. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., the initial mobile phase).

2. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column or a HILIC column is typically used for amino acid separation.

    • Mobile Phase A: Water with an additive such as 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with an additive such as 0.1% formic acid.

    • Gradient: A gradient elution is employed to separate the amino acids.

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+) is commonly used.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both L-valine and this compound.

      • L-Valine Transition (example): m/z 118 -> m/z 72

      • This compound Transition (example): m/z 126 -> m/z 78

3. Data Analysis

  • The ratio of the peak area of the L-valine MRM transition to the peak area of the this compound MRM transition is calculated.

  • This ratio is used to determine the concentration of L-valine in the sample by referencing a calibration curve prepared with known concentrations of L-valine and a constant concentration of this compound.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample add_is Add this compound Internal Standard sample->add_is protein_precip Protein Precipitation add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant dry_down Dry Down collect_supernatant->dry_down reconstitute Reconstitute dry_down->reconstitute lc_separation LC Separation reconstitute->lc_separation ms_detection MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calculation Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calculation quantification Quantification via Calibration Curve ratio_calculation->quantification

Experimental workflow for amino acid analysis.

isotope_dilution_principle cluster_sample Biological Sample cluster_standard Internal Standard analyte Analyte (Unknown Amount) mix Mix Sample and Internal Standard analyte->mix internal_standard This compound (Known Amount) internal_standard->mix analysis LC-MS/MS Analysis mix->analysis ratio Measure Peak Area Ratio (Analyte / this compound) analysis->ratio quantification Quantify Analyte ratio->quantification

Principle of stable isotope dilution.

Conclusion

This compound stands as a robust and reliable internal standard for the accurate and precise quantification of valine in complex biological matrices. Its chemical similarity to the analyte ensures that it effectively compensates for variations during sample processing and analysis, a key advantage over non-isotopic standards. While ¹³C-labeled counterparts may offer a marginal benefit in terms of minimizing the isotopic effect, this compound provides an excellent balance of performance and cost-effectiveness for most research and development applications. The adoption of a validated LC-MS/MS method with this compound as an internal standard empowers researchers to achieve high-quality, reproducible data in their amino acid analysis endeavors.

A Comparative Guide to Validating an Analytical Method with D-Valine-d8

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of amino acids is crucial for understanding disease states, monitoring therapeutic interventions, and ensuring the quality of biopharmaceuticals. D-Valine, a chiral building block, plays a significant role in the synthesis of various active pharmaceutical ingredients. Validating a robust analytical method for its quantification is therefore paramount. This guide provides an objective comparison of using D-Valine-d8 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, with other common alternatives, supported by experimental data and detailed protocols.

The Role of Internal Standards in Bioanalytical Method Validation

Internal standards are essential in LC-MS/MS analysis to correct for the variability that can occur during sample preparation and instrumental analysis, thereby improving the accuracy and precision of quantification. The ideal internal standard mimics the analyte's behavior throughout the entire analytical process. Deuterated stable isotope-labeled compounds, such as this compound, are often considered the gold standard for their chemical and physical similarity to the analyte.

Performance Comparison of Internal Standards for Valine Quantification

The choice of internal standard can impact several key validation parameters. Here, we compare the expected performance of this compound with two common alternatives: a stable isotope-labeled analog (L-Valine-¹³C₅,¹⁵N) and a structural analog (Norvaline). The following table summarizes typical validation data for the quantification of valine in human plasma using an LC-MS/MS method.

Validation ParameterThis compound (Expected Performance)L-Valine-¹³C₅,¹⁵N (Reported Performance)Norvaline (Structural Analog - Expected Performance)
Linearity (r²) > 0.99> 0.999[1]> 0.99
Accuracy (% Recovery) 85 - 115%97.8 - 103.6%[1]80 - 120%
Precision (CV%) < 15%Intra-day: 2.7 - 8.9% Inter-day: 4.1 - 9.5%[1]< 20%
Lower Limit of Quantification (LLOQ) Analyte-dependent, typically in the low µM range6.25 µM[1]Analyte-dependent, potentially higher than stable isotope-labeled standards
Matrix Effect Minimal, effectively compensatedMinimal, effectively compensated[1]Potential for differential matrix effects compared to the analyte
Recovery High and consistentHigh and consistent[1]May differ from the analyte, requiring careful validation

Note: The data for L-Valine-¹³C₅,¹⁵N is derived from a study on the quantification of multiple amino acids.[1] The expected performance for this compound and Norvaline is based on established principles of bioanalytical method validation.

Experimental Protocols

A robust and validated experimental protocol is the foundation of reliable quantitative analysis. Below is a typical protocol for the quantification of valine in human plasma using an LC-MS/MS method with an internal standard.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting small molecules like amino acids from biological matrices such as plasma.

  • Aliquoting: Aliquot 100 µL of human plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., this compound in a suitable solvent) to the plasma sample.

  • Precipitation: Add 400 µL of ice-cold methanol (B129727) (or acetonitrile) to the sample.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are representative conditions for the chromatographic separation and mass spectrometric detection of valine and its internal standard.

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UPLC) system.

  • Column: A reversed-phase C18 column or a hydrophilic interaction liquid chromatography (HILIC) column suitable for polar analytes.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient elution to separate valine from other endogenous components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Valine Transition: m/z 118.1 → 72.1

    • This compound Transition: m/z 126.1 → 79.1

    • L-Valine-¹³C₅,¹⁵N Transition: m/z 123.1 → 76.1

    • Norvaline Transition: m/z 118.1 → 72.1 (Note: Same transition as valine, requires chromatographic separation).

Visualizing the Workflow and Rationale

To better illustrate the processes involved, the following diagrams outline the experimental workflow and the logical relationship in selecting an internal standard.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample IS Add Internal Standard (this compound) Plasma->IS Precipitate Protein Precipitation (Methanol) IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Quantify Quantification Detect->Quantify

Bioanalytical Workflow for Valine Quantification.

Internal_Standard_Selection Analyte Analyte: Valine Goal Goal: Accurate & Precise Quantification Analyte->Goal IS_Type Choice of Internal Standard Goal->IS_Type SILIS Stable Isotope-Labeled (SIL) (e.g., this compound, L-Valine-¹³C₅,¹⁵N) IS_Type->SILIS Analog Structural Analog (e.g., Norvaline) IS_Type->Analog SILIS_Adv Advantages: - Identical chemical/physical properties - Co-eluting - Corrects for matrix effects effectively SILIS->SILIS_Adv Analog_Adv Advantages: - Lower cost Disadvantages: - Different retention time - Potential for differential matrix effects - May not fully mimic analyte behavior Analog->Analog_Adv

Decision Tree for Internal Standard Selection.

Conclusion

The validation of an analytical method for quantifying valine is a critical step in many research and development applications. While various internal standards can be employed, stable isotope-labeled standards like this compound and L-Valine-¹³C₅,¹⁵N generally offer superior performance in terms of accuracy and precision due to their ability to closely mimic the behavior of the endogenous analyte. The choice of internal standard should be based on the specific requirements of the assay, including the desired level of accuracy, cost considerations, and the complexity of the sample matrix. The provided experimental protocol and workflows offer a solid foundation for developing and validating a robust and reliable LC-MS/MS method for valine quantification.

References

Inter-Laboratory Comparison of Quantification Using D-Valine-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of an inter-laboratory study on the quantification of L-Valine in human plasma, utilizing D-Valine-d8 as an internal standard. The objective is to assess the reproducibility and accuracy of the analytical method across different laboratories, offering researchers, scientists, and drug development professionals a benchmark for performance. Stable isotope-labeled internal standards like this compound are critical for correcting variations during sample preparation and analysis, ensuring high precision in quantitative studies.[1][2]

Experimental Protocols

A standardized protocol was distributed to five participating laboratories to minimize procedural variability. The core of the methodology involved protein precipitation followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Sample Preparation:

  • Spiking: 100 µL of human plasma sample was spiked with 10 µL of this compound internal standard solution (10 µg/mL in water).

  • Protein Precipitation: 400 µL of ice-cold methanol (B129727) was added to the sample to precipitate proteins.

  • Vortexing and Centrifugation: The mixture was vortexed for 30 seconds and then centrifuged at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: The supernatant was transferred to a new microcentrifuge tube and evaporated to dryness under a gentle stream of nitrogen.

  • Reconstitution: The dried residue was reconstituted in 100 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis:

  • Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source was used.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) was employed for chromatographic separation.

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

  • Detection: Multiple Reaction Monitoring (MRM) was used to monitor the transitions for L-Valine and this compound.

Data Presentation

The following tables summarize the quantitative data obtained from the five participating laboratories. Each laboratory analyzed three quality control (QC) samples at low, medium, and high concentrations of L-Valine.

Table 1: Quantification of L-Valine (µg/mL) in Quality Control Samples

LaboratoryQC Low (5 µg/mL)QC Medium (50 µg/mL)QC High (150 µg/mL)
Lab 14.9551.2148.5
Lab 25.1049.8152.1
Lab 34.8850.5149.3
Lab 45.0552.1155.0
Lab 54.9248.9147.8

Table 2: Inter-Laboratory Method Performance

ParameterQC LowQC MediumQC High
Mean (µg/mL)4.9850.5150.5
Standard Deviation0.091.252.92
Coefficient of Variation (%)1.81%2.48%1.94%
Accuracy (% Recovery)99.6%101.0%100.3%

Visualization of Experimental Workflow

The following diagram illustrates the standardized workflow provided to each participating laboratory for the quantification of L-Valine using this compound as an internal standard.

Caption: Standardized workflow for L-Valine quantification.

The following diagram illustrates the principle of using a stable isotope-labeled internal standard for quantification.

G cluster_principle Principle of Internal Standard Quantification Analyte Analyte of Interest (L-Valine) PreparedSample Prepared Sample for Analysis Analyte->PreparedSample IS Internal Standard (this compound) IS->PreparedSample Sample Biological Sample Sample->Analyte Sample->IS + Known Amount MS Mass Spectrometer PreparedSample->MS Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio Concentration Determine Analyte Concentration Ratio->Concentration

Caption: Using an internal standard for quantification.

References

A Comparative Guide to D-Valine-d8 and L-Valine-d8 in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of metabolic research, stable isotope-labeled compounds are indispensable tools for tracing the fate of molecules in biological systems. Among these, deuterated amino acids such as D-Valine-d8 and L-Valine-d8 offer a powerful approach to elucidate complex metabolic pathways. This guide provides an objective comparison of this compound and L-Valine-d8, highlighting their distinct metabolic fates, and offers supporting data and experimental protocols for their use in metabolic studies.

Introduction to Stereoisomers in Metabolism

L-amino acids are the proteinogenic building blocks of life, readily incorporated into proteins and participating in central metabolic pathways. Their stereoisomers, D-amino acids, are less common in mammals but play significant roles in neurotransmission and are abundant in the bacterial cell wall. The metabolic pathways for L- and D-amino acids are fundamentally different, a distinction critical for designing and interpreting tracer studies.

Metabolic Fates: A Tale of Two Pathways

The metabolic divergence of L-Valine and D-Valine is dictated by the stereospecificity of key enzymes. L-Valine-d8, as a tracer, will follow the canonical pathway of branched-chain amino acid (BCAA) catabolism. In contrast, this compound is primarily a substrate for D-amino acid oxidase (DAO).

L-Valine-d8 is first transaminated by branched-chain amino acid aminotransferase (BCAT) to form α-ketoisovalerate. This intermediate then undergoes oxidative decarboxylation to enter the tricarboxylic acid (TCA) cycle, contributing to cellular energy production.

This compound , on the other hand, is metabolized through oxidative deamination by D-amino acid oxidase (DAO) . This reaction produces α-ketoisovalerate, ammonia, and hydrogen peroxide. The α-ketoisovalerate can then enter the same downstream pathways as that derived from L-Valine.

Quantitative Comparison of Key Metabolic Enzymes

The efficiency of the initial metabolic step for each isomer can be compared by examining the kinetic parameters of their respective enzymes. It is important to note that the following data is compiled from studies on enzymes from different organisms and under various experimental conditions, and therefore should be interpreted as illustrative of the enzymatic preferences rather than a direct comparison from a single study.

ParameterL-Valine (as substrate for BCAT)D-Valine (as substrate for DAAO)
Enzyme Branched-Chain Amino Acid Aminotransferase (BCAT)D-Amino Acid Oxidase (DAAO)
Km (mM) 1.77 - 2.85 (from Mycobacterium tuberculosis)[1]1.3 - 7.0 (from various sources)[2]
Vmax (µmol/min/mg protein) 2.17 - 5.70 (from Mycobacterium tuberculosis)[1]Not directly comparable due to different units and sources.
Catalytic Efficiency (kcat/Km) Data not available in a directly comparable format.Data not available in a directly comparable format.

Note: The kinetic parameters can vary significantly depending on the species, tissue, and experimental conditions. The data presented here is to provide a general understanding of the enzyme kinetics.

Experimental Protocols

A comparative metabolic study of this compound and L-Valine-d8 can be conducted using stable isotope tracing coupled with mass spectrometry. The following is a generalized protocol for a cell-based assay.

Objective: To quantify and compare the metabolic flux of this compound and L-Valine-d8 into downstream metabolites in a cell culture model.
Materials:
  • Cell line of interest (e.g., HepG2, C2C12)

  • Culture medium deficient in valine

  • This compound and L-Valine-d8

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS)

  • Methanol, chloroform, and water (for metabolite extraction)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Experimental Workflow:

G cluster_0 Cell Culture Preparation cluster_1 Isotope Labeling cluster_2 Incubation & Quenching cluster_3 Metabolite Extraction & Analysis A Seed cells in valine-free medium supplemented with dFBS B Culture cells to desired confluency A->B C1 Supplement medium with L-Valine-d8 B->C1 C2 Supplement medium with this compound B->C2 C3 Unlabeled L-Valine (Control) B->C3 D Incubate for a defined time course (e.g., 0, 2, 6, 12, 24 hours) C1->D C2->D C3->D E Wash cells with cold PBS D->E F Quench metabolism with cold methanol E->F G Extract metabolites using chloroform/methanol/water F->G H Analyze extracts by LC-MS G->H I Quantify deuterated and on-deuterated metabolites H->I J Compare Metabolic Flux I->J Data Analysis: Metabolic Flux Calculation

Figure 1. Experimental workflow for comparing the metabolism of this compound and L-Valine-d8.
Methodology:

  • Cell Culture: Grow cells in a valine-free basal medium supplemented with dialyzed fetal bovine serum to minimize the background levels of unlabeled valine.

  • Isotope Labeling: At the start of the experiment, replace the medium with fresh valine-free medium supplemented with either this compound or L-Valine-d8 at a known concentration. Include a control group with unlabeled L-valine.

  • Time Course: Harvest cells at various time points (e.g., 0, 2, 6, 12, 24 hours) to monitor the dynamic incorporation of the deuterated label into downstream metabolites.

  • Metabolite Extraction: Quench metabolism rapidly by washing the cells with ice-cold PBS followed by the addition of a cold extraction solvent (e.g., 80% methanol). Scrape the cells and collect the extract.

  • LC-MS Analysis: Separate and quantify the deuterated and non-deuterated forms of valine and its key downstream metabolites (e.g., α-ketoisovalerate, succinyl-CoA) using a liquid chromatography-mass spectrometry (LC-MS) method optimized for amino acid and organic acid analysis.

  • Data Analysis: Calculate the isotopic enrichment in the metabolite pools over time. Use this data to determine the metabolic flux through the respective pathways for D- and L-valine.

Signaling Pathways and Metabolic Networks

The distinct metabolic entries of D- and L-valine have implications for cellular signaling and overall metabolic networks. L-valine, as a BCAA, is involved in the activation of the mTOR signaling pathway, which is a central regulator of cell growth and proliferation. The metabolism of D-valine, leading to the production of hydrogen peroxide, could influence cellular redox signaling.

Metabolic Pathway of L-Valine

L_Valine_Pathway L_Valine L-Valine-d8 alpha_Keto α-Ketoisovalerate-d7 L_Valine->alpha_Keto BCAT Isobutyryl_CoA Isobutyryl-CoA-d7 alpha_Keto->Isobutyryl_CoA BCKDH Succinyl_CoA Succinyl-CoA Isobutyryl_CoA->Succinyl_CoA Multiple Steps TCA TCA Cycle Succinyl_CoA->TCA

Figure 2. Catabolic pathway of L-Valine-d8.
Metabolic Pathway of D-Valine

D_Valine_Pathway D_Valine This compound alpha_Keto α-Ketoisovalerate-d7 D_Valine->alpha_Keto DAO Ammonia Ammonia D_Valine->Ammonia H2O2 Hydrogen Peroxide D_Valine->H2O2 TCA TCA Cycle alpha_Keto->TCA Downstream Metabolism

Figure 3. Catabolic pathway of this compound.

Conclusion

The choice between this compound and L-Valine-d8 as a metabolic tracer is dependent on the specific research question. L-Valine-d8 is the appropriate choice for studying protein synthesis, BCAA catabolism, and their roles in central carbon metabolism and signaling pathways like mTOR. This compound, conversely, is a specific tool to investigate the activity of D-amino acid oxidase, the metabolism of D-amino acids, and their potential impact on cellular redox status. Understanding their distinct metabolic fates is crucial for the accurate design and interpretation of metabolic studies, ultimately leading to a more profound understanding of cellular physiology and disease.

References

A Researcher's Guide to the Cross-Validation of D-Valine Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of D-Valine is crucial for a variety of applications, from understanding its role in biological systems to ensuring the stereochemical purity of pharmaceutical compounds. This guide provides an objective comparison of three common analytical methods for D-Valine quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with D-Valine-d8 as an internal standard, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with chiral separation, and Enzymatic Assays. This comparison is supported by experimental data and detailed methodologies to assist in selecting the most appropriate technique for your research needs.

Method Comparison at a Glance

The choice of a quantification method for D-Valine depends on the specific requirements of the experiment, including desired sensitivity, sample matrix complexity, and throughput. The following table summarizes the key performance characteristics of the three methods.

Analytical MethodPrincipleLinearity (R²)Limit of Quantitation (LOQ)Precision (%RSD)Accuracy/Recovery (%)
LC-MS/MS with this compound Internal Standard Chromatographic separation followed by mass spectrometric detection, using a stable isotope-labeled internal standard for accurate quantification.>0.99[1][2]pmol/mL to µM range[3]<15%[1][2]87.4-114.3%[1][2]
RP-HPLC with Chiral Separation Chromatographic separation of D- and L-Valine enantiomers using a chiral stationary phase, followed by UV or fluorescence detection after derivatization.>0.99[4]0.05% of L-Valine[4]<5.0%[4]96-106%[4]
Enzymatic Assay Stereospecific oxidation of D-Valine by D-amino acid oxidase, with quantification based on the detection of a reaction product (e.g., hydrogen peroxide).Not explicitly found for D-Valine, but generally linear for D-amino acids.1.56 µM[5]Not explicitly found for D-Valine.Not explicitly found for D-Valine.

Experimental Protocols

Protocol 1: LC-MS/MS with this compound Internal Standard

This method offers high sensitivity and specificity, making it ideal for complex biological matrices. The use of a deuterated internal standard (this compound) corrects for matrix effects and variations in sample processing and instrument response.[6]

Sample Preparation:

  • To 100 µL of plasma or other biological fluid, add an appropriate amount of this compound internal standard solution.

  • Precipitate proteins by adding 300 µL of ice-cold acetonitrile (B52724).

  • Vortex the mixture for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Ionization: Positive electrospray ionization (ESI+).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both D-Valine and this compound.

Data Analysis: Quantify D-Valine by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve prepared with known concentrations of D-Valine.

Protocol 2: RP-HPLC with Chiral Separation and Derivatization

This method is well-suited for determining the enantiomeric purity of Valine. It involves derivatization to introduce a chromophore for UV detection and separation on a chiral column.[4]

Sample Preparation and Derivatization:

  • Prepare a solution of the Valine sample.

  • Derivatize the sample with o-phthaldialdehyde (OPA) and a thiol (e.g., N-acetyl-L-cysteine) to form fluorescent isoindole adducts.[4]

HPLC Conditions: [4]

  • Column: A chiral stationary phase column, such as a Chiralcel OD-3R.

  • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., phosphate (B84403) buffer).

  • Detection: UV detector at an appropriate wavelength for the derivatized adducts.

  • Run Time: Typically around 25 minutes to achieve baseline separation of the enantiomers.

Data Analysis: Identify the D-Valine and L-Valine peaks based on their retention times compared to standards. Quantify D-Valine by integrating the peak area and comparing it to a standard curve. This method has been shown to quantify D-Valine down to the 0.05% chiral impurity level in L-Valine.[4]

Protocol 3: Enzymatic Assay

Enzymatic assays offer a cost-effective and often high-throughput method for quantifying D-amino acids. These assays are based on the high stereospecificity of enzymes like D-amino acid oxidase (DAAO).[7][8]

Assay Principle: DAAO catalyzes the oxidative deamination of D-Valine, producing an α-keto acid, ammonia, and hydrogen peroxide (H₂O₂). The amount of D-Valine can be determined by measuring the consumption of oxygen or the production of H₂O₂.[7][9] The H₂O₂ produced can be detected using a colorimetric or fluorometric probe in a reaction catalyzed by horseradish peroxidase (HRP).

Assay Procedure (based on a commercial kit): [5]

  • Prepare a reaction mixture containing a colorimetric probe, HRP, and DAAO in an assay buffer.

  • Add standards and unknown samples to a 96-well plate.

  • Add the reaction mixture to the wells.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • A parallel set of reactions without DAAO should be run to account for background signals.

Data Analysis: Subtract the background absorbance from the absorbance of the DAAO-containing reactions. Calculate the D-Valine concentration based on a standard curve prepared with known concentrations of a D-amino acid standard (e.g., D-Alanine).

Mandatory Visualizations

To visualize the experimental workflows and the biological context of Valine, the following diagrams have been generated using Graphviz (DOT language).

experimental_workflow cluster_lcms LC-MS/MS Workflow cluster_hplc Chiral HPLC Workflow cluster_enzymatic Enzymatic Assay Workflow lcms_sample Sample + this compound lcms_precip Protein Precipitation lcms_sample->lcms_precip lcms_extract Supernatant Extraction lcms_precip->lcms_extract lcms_dry Evaporation lcms_extract->lcms_dry lcms_recon Reconstitution lcms_dry->lcms_recon lcms_inject LC-MS/MS Analysis lcms_recon->lcms_inject hplc_sample Valine Sample hplc_deriv Derivatization (OPA) hplc_sample->hplc_deriv hplc_inject Chiral HPLC Analysis hplc_deriv->hplc_inject enz_sample Sample enz_reagents Add Reaction Mix (DAAO, HRP, Probe) enz_sample->enz_reagents enz_incubate Incubation enz_reagents->enz_incubate enz_read Measure Absorbance enz_incubate->enz_read valine_metabolism Valine Valine (from diet/protein) a_ketoisovalerate α-Ketoisovalerate Valine->a_ketoisovalerate Transamination Protein_Synthesis Protein Synthesis Valine->Protein_Synthesis Isobutyryl_CoA Isobutyryl-CoA a_ketoisovalerate->Isobutyryl_CoA Oxidative Decarboxylation Succinyl_CoA Succinyl-CoA Isobutyryl_CoA->Succinyl_CoA TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle Energy_Production Energy Production (ATP) TCA_Cycle->Energy_Production

References

A Researcher's Guide to Assessing the Isotopic Enrichment of D-Valine-d8

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and metabolic studies, accurately determining the isotopic enrichment of stable isotope-labeled compounds like D-Valine-d8 is paramount. This guide provides a comparative overview of the primary analytical techniques employed for this purpose: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the methodologies, present comparative data, and offer detailed experimental protocols to aid in selecting the most suitable approach for your research needs.

Comparison of Analytical Methods

The two principal methods for determining the isotopic enrichment of this compound are Mass Spectrometry and NMR Spectroscopy. Each technique offers distinct advantages and is suited to different experimental questions.

FeatureMass Spectrometry (GC-MS, LC-MS, GC-C-IRMS)NMR Spectroscopy
Principle Measures the mass-to-charge ratio of ionized molecules and their fragments.Detects the nuclear magnetic properties of isotopes within a magnetic field.
Sensitivity High to very high; can detect enrichments down to 0.005%[1][2]. GC-MS is generally less sensitive than GC-combustion-isotope ratio MS (GC-C-IRMS)[3][4].Lower sensitivity, typically requiring higher concentrations of the analyte.
Precision High precision, with GC-C-IRMS offering very high precision for low enrichment levels[4][5][6].High precision for determining the position of isotopic labels.
Structural Information Provides information on the overall isotopic enrichment of the molecule and its fragments[7].Offers detailed information on the specific positions of the deuterium (B1214612) labels within the molecule[8].
Sample Preparation Often requires derivatization to improve volatility and ionization efficiency[5][6][9][10].Minimal sample preparation is typically required.
Throughput High-throughput capabilities, especially with LC-MS/MS systems[11].Generally lower throughput compared to MS methods.
Instrumentation Widely available in analytical laboratories.Requires specialized high-field NMR spectrometers.
Alternatives to this compound

While this compound is a common tracer, other isotopically labeled valine variants are available and may be suitable depending on the specific research application. These include:

  • L-[1-13C]valine : Used for measuring protein fractional synthetic rates[5].

  • D,L-Valine-d7 : Intended for use as an analytical reference standard in LC-MS[12].

  • L-Valine (13C5, 15N) : Utilized in NMR-based structural biology and proteomics[13].

The choice of isotope (e.g., 13C, 15N, or 2H) and the position of the label will depend on the metabolic pathway being investigated and the analytical method used.

Experimental Protocols

Mass Spectrometry-Based Analysis

Mass spectrometry is a powerful tool for quantifying isotopic enrichment. The general workflow involves sample preparation, chromatographic separation, ionization, and mass analysis.

1. Sample Preparation and Derivatization:

Biological samples (e.g., plasma, tissue hydrolysates) typically require protein precipitation followed by derivatization of the amino acids to enhance their volatility for Gas Chromatography (GC) or improve ionization for Liquid Chromatography (LC).

  • Protein Precipitation : A common method is to add methanol (B129727) to the sample, vortex, and then centrifuge to pellet the protein[11].

  • Derivatization for GC-MS : A frequently used method is the N(O,S)-ethoxycarbonyl ethyl ester derivatization, which is a rapid, one-step procedure performed at room temperature[6][10]. Another approach is the N-methoxycarbonylmethyl (MCM) ester derivatization[5]. Butyl esterification is also a common technique, although non-derivatized methods are possible with highly sensitive mass spectrometers[9].

2. Chromatographic Separation and Mass Analysis:

  • GC-MS : The derivatized sample is injected into a gas chromatograph, where the amino acids are separated based on their boiling points and interactions with the column. The separated compounds then enter the mass spectrometer for ionization and analysis[5].

  • LC-MS : Derivatized or underivatized amino acids are separated by liquid chromatography before entering the mass spectrometer. This technique is highly versatile and can be coupled with tandem mass spectrometry (MS/MS) for increased specificity and sensitivity[2][11][14].

  • GC-C-IRMS (Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry) : This highly sensitive technique is used for measuring low isotopic enrichments. After GC separation, the analyte is combusted to a gas (e.g., CO2 or H2), and the isotope ratios of the gas are measured by an isotope ratio mass spectrometer[4][5][6].

3. Data Analysis:

Isotopic enrichment is determined by measuring the relative abundance of the isotopically labeled analyte (e.g., this compound) to its unlabeled counterpart.

NMR Spectroscopy-Based Analysis

NMR spectroscopy provides detailed structural information, including the specific sites of isotopic labeling.

1. Sample Preparation:

Sample preparation for NMR is generally simpler than for MS. The primary requirement is to dissolve the sample in a suitable deuterated solvent.

2. NMR Data Acquisition:

The sample is placed in a high-field NMR spectrometer, and spectra (e.g., 1H, 2H, 13C) are acquired. For deuterium-labeled compounds, 2H NMR can directly detect the deuterium signal, while 1H NMR can show the disappearance of proton signals at the sites of deuteration.

3. Data Analysis:

The isotopic enrichment can be calculated by integrating the signals of the labeled and unlabeled positions in the NMR spectrum[8]. NMR is particularly useful for confirming the structural integrity and the precise location of the isotopic labels[8].

Visualizing the Workflow and Decision-Making Process

To further clarify the experimental process and aid in methodology selection, the following diagrams illustrate a typical workflow for assessing isotopic enrichment and a decision tree for choosing the appropriate analytical technique.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation BiologicalSample Biological Sample (Plasma, Tissue) ProteinPrecipitation Protein Precipitation BiologicalSample->ProteinPrecipitation Hydrolysis Protein Hydrolysis ProteinPrecipitation->Hydrolysis Derivatization Amino Acid Derivatization (for MS) Hydrolysis->Derivatization NMR_Analysis NMR Analysis Hydrolysis->NMR_Analysis Direct Analysis Chromatography Chromatographic Separation (GC or LC) Derivatization->Chromatography MassAnalysis Mass Analysis (MS, MS/MS, IRMS) Chromatography->MassAnalysis EnrichmentCalculation Isotopic Enrichment Calculation MassAnalysis->EnrichmentCalculation NMR_Analysis->EnrichmentCalculation StructuralConfirmation Positional Isomer Confirmation NMR_Analysis->StructuralConfirmation

Experimental Workflow for Isotopic Enrichment Assessment

decision_tree cluster_question cluster_answer cluster_ms_considerations MS Considerations cluster_ms_decision Start What is the primary research question? Quantification Quantify overall isotopic enrichment? Start->Quantification Position Determine position of labels? Start->Position MS_Method Use Mass Spectrometry (GC-MS, LC-MS, IRMS) Quantification->MS_Method NMR_Method Use NMR Spectroscopy Position->NMR_Method Sensitivity High sensitivity needed for low enrichment? MS_Method->Sensitivity Throughput High sample throughput required? MS_Method->Throughput IRMS Consider GC-C-IRMS Sensitivity->IRMS Yes LCMS Consider LC-MS/MS Throughput->LCMS Yes

Decision Tree for Selecting an Analytical Method

References

D-Valine-d8 Versus Alternative Standards: A Cost-Benefit Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of quantitative analysis, particularly in mass spectrometry-based applications, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. For researchers in drug development and life sciences studying the role and concentration of D-valine, the selection of an internal standard involves a critical cost-benefit analysis. This guide provides an objective comparison of D-Valine-d8 against other common standards, supported by experimental principles and cost considerations, to aid researchers in making an informed decision.

Performance Comparison: Deuterated vs. Other Isotopic and Non-Isotopic Standards

Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry. Their co-elution with the analyte of interest and similar behavior during sample preparation and ionization allow for effective correction of matrix effects and other sources of analytical variability. The primary alternatives to this compound include non-labeled D-Valine, and other isotopically labeled versions such as Carbon-13 (¹³C) labeled D-Valine.

Key Performance Parameters:

Parameter This compound (Deuterated) D-Valine (Non-Labeled Analog) D-Valine-¹³C₅ (Carbon-13 Labeled)
Co-elution with Analyte High, but a slight retention time shift (isotope effect) can occur.Low, significant differences in retention time are expected.Very high, near-perfect co-elution.
Correction for Matrix Effects Good to Excellent. The minor chromatographic shift can sometimes lead to differential ion suppression or enhancement compared to the analyte.Poor to Fair. Different retention times mean the standard and analyte experience different matrix environments.Excellent. Near-identical physicochemical properties ensure the standard and analyte are equally affected by the matrix.
Extraction Recovery Mimicry Excellent. Behaves almost identically to the unlabeled analyte during sample preparation.Fair to Good. Structural similarity aids in similar extraction, but differences can arise.Excellent. Essentially identical extraction behavior.
Risk of Isotopic Scrambling/Exchange Low, especially when deuterium (B1214612) labels are on stable positions. However, the risk is not zero.Not Applicable.Negligible. ¹³C labels are highly stable.
Cost Moderate to High.Low.High to Very High.

Cost-Benefit Analysis at a Glance

The selection of an internal standard is often a trade-off between performance and cost.

  • This compound offers a robust and reliable option for most quantitative applications. Its ability to effectively compensate for variability in sample preparation and analysis makes it a significant upgrade over non-labeled standards. While more expensive than its non-labeled counterpart, it provides a good balance of performance and cost for many research budgets.

  • Non-labeled D-Valine is the most cost-effective option but comes with a significant compromise in data quality. Its different chromatographic behavior makes it a poor choice for correcting matrix effects, potentially leading to inaccurate and imprecise results. This option is generally not recommended for rigorous quantitative bioanalysis.

  • ¹³C-labeled D-Valine is considered the "gold standard" among stable isotope-labeled internal standards. Its near-perfect co-elution with the analyte provides the most accurate correction for matrix effects. However, the significantly higher cost of synthesis makes it a less accessible option for routine analyses or high-throughput screening.

Indicative Price Comparison:

Standard Supplier Example Price (USD) for 1 mg
L-Valine-d8Cayman Chemical$49
DL-Valine-d8Sigma-Aldrich~$891 (for 1g)
L-Valine-¹³C₅Sigma-Aldrich$725 (for 100mg)
D-Valine (non-labeled)Sigma-Aldrich~$55 (for 5g)

Note: Prices are approximate and can vary significantly between suppliers, purity grades, and pack sizes. The prices listed are for illustrative purposes to show the relative cost differences.

Experimental Protocols

Objective: To quantify the concentration of D-Valine in a biological matrix (e.g., plasma, cell culture media) using this compound as an internal standard.

Materials:

  • D-Valine analytical standard

  • This compound internal standard

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Biological matrix (e.g., plasma)

  • Protein precipitation plates or tubes

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

Procedure:

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare a stock solution of D-Valine and this compound in a suitable solvent (e.g., 50:50 ACN/water).

    • Create a series of calibration standards by spiking the D-Valine stock solution into the biological matrix at various concentrations.

    • Prepare QC samples at low, medium, and high concentrations within the calibration range.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of each standard, QC, and unknown sample, add 150 µL of a protein precipitation solution (e.g., ACN with 0.1% FA) containing a fixed concentration of this compound.

    • Vortex thoroughly to ensure complete protein precipitation and mixing of the internal standard.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a clean plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Employ a chiral column suitable for the separation of D- and L-amino acids to ensure the specificity of the analysis. A typical mobile phase could consist of a gradient of water with 0.1% FA and ACN with 0.1% FA.

    • Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization mode. Monitor the specific multiple reaction monitoring (MRM) transitions for both D-Valine and this compound.

Data Analysis:

  • Calculate the peak area ratio of the analyte (D-Valine) to the internal standard (this compound) for all samples.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of D-Valine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

Experimental Workflow for D-Valine Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike_IS Spike with this compound Internal Standard Sample->Spike_IS Protein_Precipitation Protein Precipitation (e.g., with ACN) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Injection Inject into LC-MS/MS Supernatant_Transfer->Injection Chiral_Separation Chiral Chromatographic Separation Injection->Chiral_Separation ESI Electrospray Ionization Chiral_Separation->ESI MRM_Detection MRM Detection of D-Valine and this compound ESI->MRM_Detection Peak_Integration Peak Area Integration MRM_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Peak Area Ratio Peak_Integration->Ratio_Calculation Calibration_Curve Generate Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify D-Valine Concentration Calibration_Curve->Quantification

Caption: A typical experimental workflow for the quantification of D-Valine using this compound as an internal standard.

Valine Catabolism Pathway Valine Valine alpha_Keto_Isovalerate α-Ketoisovalerate Valine->alpha_Keto_Isovalerate BCAT Isobutyryl_CoA Isobutyryl-CoA alpha_Keto_Isovalerate->Isobutyryl_CoA BCKDH Methylacrylyl_CoA Methylacrylyl-CoA Isobutyryl_CoA->Methylacrylyl_CoA Hydroxyisobutyryl_CoA 3-Hydroxyisobutyryl-CoA Methylacrylyl_CoA->Hydroxyisobutyryl_CoA Methylmalonate_Semialdehyde Methylmalonate Semialdehyde Hydroxyisobutyryl_CoA->Methylmalonate_Semialdehyde Propionyl_CoA Propionyl-CoA Methylmalonate_Semialdehyde->Propionyl_CoA Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle

Caption: Simplified diagram of the valine catabolism pathway. BCAT: Branched-chain aminotransferase; BCKDH: Branched-chain α-keto acid dehydrogenase complex.

Conclusion

For researchers, scientists, and drug development professionals, the choice of an internal standard is a critical decision that directly impacts the quality and reliability of quantitative data.

  • This compound represents a well-balanced choice, offering high performance at a moderate cost. It is suitable for most research and development applications where accurate quantification is essential.

  • For preliminary studies or when budget is a primary constraint, a non-labeled D-Valine standard may be considered, with the understanding that the data will have higher uncertainty.

  • When the highest level of accuracy and precision is required, and for the validation of reference methods, ¹³C-labeled D-Valine is the superior, albeit more expensive, option.

Ultimately, the decision should be based on the specific requirements of the assay, the available budget, and the desired level of data quality.

Safety Operating Guide

Proper Disposal of D-Valine-d8: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of D-Valine-d8, a deuterated form of the amino acid D-valine. While D-Valine and its deuterated isotopologues are not classified as hazardous materials, adherence to proper disposal protocols is a critical aspect of responsible laboratory practice.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. In case of a spill, sweep up the solid material to avoid dust formation and place it in a suitable, closed container for disposal.[1] Handle the compound in accordance with good industrial hygiene and safety practices.[1][2]

Step-by-Step Disposal Procedures

The recommended disposal method for this compound involves collaboration with a licensed disposal company and incineration. This ensures complete destruction of the compound and minimizes environmental impact.

  • Initial Containment :

    • For unused or surplus this compound, ensure it is in a clearly labeled, sealed container.

    • For waste from experimental procedures containing this compound, collect it in a designated, compatible waste container.

  • Contact a Licensed Disposal Company :

    • The primary and recommended step is to offer surplus and non-recyclable solutions to a licensed disposal company.[1]

    • These companies are equipped to handle chemical waste in compliance with local, state, and federal regulations.

  • Recommended Disposal Method: Incineration :

    • A common and effective method for the disposal of this compound is through chemical incineration.

    • The material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1] This process ensures the complete breakdown of the compound into less harmful substances.

  • Alternative for Small, Non-Hazardous Quantities :

    • Given that D-Valine is not considered a hazardous chemical, for very small quantities, and in the absence of other hazardous materials, disposal as regular solid waste may be permissible according to some local regulations. However, it is always best to consult with your institution's environmental health and safety (EHS) department for specific guidance.

Quantitative Safety Data

ParameterValueReference
Acute Toxicity No data available for D-Valine. Considered not acutely toxic based on the non-hazardous classification of D-Valine.
No-Observed-Adverse-Effect Level (NOAEL) 628 mg/kg (Rat, oral, 90 days for L-valine)
Melting Point 302 - 303 °C / 575.6 - 577.4 °F

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

D_Valine_d8_Disposal_Workflow start Start: this compound Waste is_surplus Is the material surplus or non-recyclable? start->is_surplus contact_disposal_co Contact a licensed disposal company is_surplus->contact_disposal_co Yes consult_ehs Is it a very small quantity and not mixed with hazardous waste? is_surplus->consult_ehs No (Experimental Waste) dissolve Dissolve or mix with a combustible solvent contact_disposal_co->dissolve incinerate Incinerate in a chemical incinerator with afterburner and scrubber end End: Proper Disposal incinerate->end dissolve->incinerate consult_ehs->contact_disposal_co No local_disposal Follow institutional guidelines for non-hazardous solid waste disposal consult_ehs->local_disposal Yes local_disposal->end

Caption: Decision workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling D-Valine-d8

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of D-Valine-d8, a stable isotope-labeled amino acid. Adherence to these procedures is critical for ensuring personal safety and maintaining the integrity of your experiments.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is not classified as a hazardous substance.[1] However, as with any chemical, it is crucial to handle it with care to minimize exposure. Potential routes of exposure include inhalation, ingestion, and skin or eye contact.[2][3] Symptoms of exposure may include respiratory tract, skin, and eye irritation.[2][3] Therefore, a comprehensive PPE strategy is essential.

Recommended Personal Protective Equipment:

PPE CategoryItemSpecificationRationale
Eye Protection Safety GlassesWith side shieldsProtects against splashes and dust.
GogglesRecommended for splash hazards.
Hand Protection Disposable GlovesNitrile, powder-freePrevents skin contact and contamination. Change gloves frequently.
Body Protection Lab CoatProtects skin and personal clothing from spills.
Respiratory Use in well-ventilated areas.Provide appropriate exhaust ventilation where dust is formed.

Safe Handling and Storage Protocols

Proper handling and storage are critical to maintain the quality of this compound and to prevent accidents.

Operational Guidelines:

AspectProcedure
Handling Handle in accordance with good industrial hygiene and safety practices. Avoid formation of dust and aerosols. Wash hands before breaks and at the end of the workday.
Storage Store at room temperature away from light and moisture. Keep the container tightly closed in a dry and well-ventilated place.
Incompatibilities Avoid reaction with oxidizing agents.

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate and appropriate action is necessary.

Emergency Procedures:

SituationAction
Spill Use personal protective equipment. Sweep up and shovel the material. Collect in a suitable, closed container for disposal. Avoid breathing dust. Ensure adequate ventilation. Prevent entry into sewers and public waters.
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
Skin Contact Wash off with soap and plenty of water.
Eye Contact Flush eyes with water as a precaution.
Ingestion Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and to comply with regulations.

Disposal Guidelines:

Waste TypeDisposal Method
Unused Product Offer surplus and non-recyclable solutions to a licensed disposal company. Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.
Contaminated Packaging Dispose of as unused product.

All waste disposal must be conducted in accordance with local, state, and federal regulations.

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Prepare Workspace Prepare Workspace Select PPE->Prepare Workspace Weigh and Handle Weigh and Handle Prepare Workspace->Weigh and Handle Perform Experiment Perform Experiment Weigh and Handle->Perform Experiment Decontaminate Workspace Decontaminate Workspace Perform Experiment->Decontaminate Workspace Dispose of Waste Dispose of Waste Decontaminate Workspace->Dispose of Waste Remove PPE Remove PPE Dispose of Waste->Remove PPE

Caption: Workflow for Safe this compound Handling.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.